Crystallographic Characterization of β-Methyl Vinyl Phosphate (C29H27N2O10P): An In-Depth Guide to X-Ray Powder Diffraction Analysis
Executive Summary The accurate structural characterization of pharmaceutical intermediates is a non-negotiable prerequisite in modern drug development. This whitepaper provides a comprehensive technical breakdown of the...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The accurate structural characterization of pharmaceutical intermediates is a non-negotiable prerequisite in modern drug development. This whitepaper provides a comprehensive technical breakdown of the X-ray powder diffraction (XRPD) analysis for β-methyl vinyl phosphate (MAP) , a critical bicyclic intermediate with the chemical formula C29H27N2O10P. Because single crystals of MAP are notoriously difficult to grow to the dimensions required for single-crystal X-ray diffraction (SCXRD), structure determination directly from powder diffraction data serves as the gold standard for establishing its crystallographic fingerprint[1].
Chemical Context & Mechanistic Significance
β-Methyl vinyl phosphate (CAS: 90776-59-3), systematically known as 4-Nitrobenzyl (4R, 5R, 6S)-3-[(diphenylphosphono)oxy]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate, is a foundational building block in the synthesis of 1β-methyl carbapenem antibiotics, including , doripenem, and ertapenem[2][3].
From a mechanistic perspective, the stereoselective introduction of the 1β-methyl group on the carbapenem core is critical. This specific substitution imparts steric hindrance that protects the final active pharmaceutical ingredient (API) from hydrolytic degradation by renal dehydropeptidase-I (DHP-I)[4]. Because MAP is isolated as a solid intermediate during these multi-step syntheses, verifying its polymorphic purity via XRPD is essential. Any amorphous domains or polymorphic impurities at this stage can drastically alter the solubility, stability, and yield of subsequent coupling reactions[3].
Experimental Protocols: A Self-Validating System
As an application scientist, it is critical to recognize that powder diffraction is not merely a data collection exercise; it is a self-validating analytical loop. The following step-by-step methodologies detail the causality behind each experimental choice.
Sample Preparation & Recrystallization
Protocol: Obtain MAP bulk powder (purity >98%). Dissolve the compound in methanol and allow it to recrystallize slowly at room temperature[5]. Filter the resulting crystals, dry them under reduced pressure, and gently grind them to a uniform particle size (typically <75 μm) before pressing them onto a zero-background silicon plate.
Causality: Bulk pharmaceutical intermediates often contain trace amorphous phases from rapid precipitation. Recrystallization ensures a phase-pure, highly crystalline solid. Gentle grinding is mandatory to minimize preferred orientation (texture effects), which can artificially skew diffraction peak intensities and cause subsequent structural refinements to fail.
High-Resolution XRPD Data Collection
Protocol: Mount the sample in a high-resolution diffractometer (e.g., PANalytical X'Pert PRO) equipped with an X'celerator detector. Utilize CuKα1 radiation (λ = 1.54056 Å) with the generator set to 40 kV and 40 mA. Collect data over an angular range of 5° to 50° 2θ, utilizing a highly constrained step size of 0.01313° 2θ and a counting time of 30 ms/step .
Causality: MAP crystallizes in a low-symmetry monoclinic system, meaning its diffraction pattern contains densely clustered and overlapping reflections. A fine step size (0.01313°) is strictly required to capture at least 5 to 10 data points across the full width at half maximum (FWHM) of each peak. This resolution provides the mathematical foundation needed to deconvolute overlapping peaks during profile fitting.
Data Pre-treatment & Indexing
Protocol: Import the raw diffractogram into crystallographic software (e.g., ). Subtract the background, apply Savitzky-Golay smoothing, and mathematically strip the Kα2 radiation component[6]. Execute the X-Cell algorithm to index the peak positions and determine the unit cell.
Causality: Kα2 stripping removes artificial peak asymmetry, simplifying the profile. The X-Cell method is specifically chosen because it employs a dichotomy-based search of parameter space. This makes it exceptionally robust against zero-point shifts and highly effective for indexing low-symmetry cells where dominant zone axes obscure minor reflections[7].
Structural Solution & Rietveld Refinement (The Validation Loop)
Protocol: Validate the X-Cell unit cell using Pawley refinement . Next, generate a trial structural model using the Monte Carlo/Simulated Annealing (MC/SA) algorithm within the Powder Solve module. Finally, execute Rietveld refinement to optimize the structural model against the experimental profile.
Causality & Self-Validation: This sequence acts as a self-validating closed system. Pawley refinement fits peak intensities without relying on atomic coordinates, proving the unit cell is mathematically viable without structural bias. Powder Solve then places the MAP molecule into this cell. Rietveld refinement serves as the ultimate validation: by using least-squares algorithms to minimize the residual difference between the calculated and experimental patterns, it proves the physical atomic model is correct. The convergence to a weighted profile R-factor (
Rwp
) of 7.78% and a profile R-factor (
Rp
) of 5.75% definitively confirms the structural integrity of the MAP crystals.
Crystallographic Data Summary
The indexing and refinement of the XRPD data reveal that β-methyl vinyl phosphate crystallizes in a monoclinic crystal system. The quantitative parameters are summarized below[1]:
Parameter
Value
Chemical Formula
C29H27N2O10P
Crystal System
Monoclinic
Space Group
P21
a (Å)
17.293(4)
b (Å)
6.142(6)
c (Å)
14.464(8)
α (°)
90
β (°)
112.048(0)
γ (°)
90
Unit-Cell Volume (V, ų)
1424.19
Formula Units per Cell (Z)
2
Reliability Factors
Rwp
= 7.78%,
Rp
= 5.75%
Analytical Workflow Visualization
The following diagram illustrates the sequential logic and self-validating nature of the XRPD structural determination process.
Workflow for the crystallographic determination of MAP from powder diffraction data.
Implications for Pharmaceutical Manufacturing
The establishment of the P21 monoclinic structure for MAP provides a definitive crystallographic fingerprint for this compound. In commercial pharmaceutical manufacturing, this XRPD reference pattern is utilized for routine quality control to detect unwanted polymorphic transformations or amorphous content that could arise during the scale-up of carbapenem synthesis[1]. Ensuring the structural consistency of MAP directly correlates to the purity profile and therapeutic efficacy of the final meropenem or doripenem drug product[3][4].
References
Tang, P., Yan, J., & Li, H. (2015). X-ray powder diffraction data for beta-methyl vinyl phosphate (C29H27N2O10P). Powder Diffraction, 30(2), 175-177. URL:[Link]
Neumann, M. A. (2003). X-Cell: a novel indexing algorithm for routine tasks and difficult cases. Journal of Applied Crystallography, 36(2), 356-365. URL:[Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 10304013, (4-nitrophenyl)methyl (4R,5R,6S)-3-[(diphenoxyphosphoryl)oxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate. URL:[Link]
An In-depth Technical Guide to the Thermodynamic Stability Profile of β-Methyl Vinyl Phosphate
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of β-...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of β-methyl vinyl phosphate. Recognizing the ambiguity in the common nomenclature, this document focuses on the fundamental chemical entity and outlines the critical theoretical and practical considerations for its stability assessment. We delve into the primary degradation pathways—hydrolysis and thermal decomposition—offering a rationale for experimental design and computational modeling. This guide is intended to be a self-validating resource, equipping researchers with the necessary protocols and theoretical underpinnings to rigorously characterize the stability of this and related vinyl phosphate compounds, a crucial step in drug development and chemical safety assessment.
Introduction: Clarifying the Subject and Rationale
The term "β-methyl vinyl phosphate" (BMVP) has been associated with ambiguity in chemical databases. While the CAS number 90776-59-3 is often linked to this name, it corresponds to a complex carbapenem intermediate, specifically (4-nitrophenyl)methyl (4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate.[1][2][][4] However, the name itself suggests a much simpler chemical structure, likely with the molecular formula C4H9O4P. This guide will focus on the thermodynamic stability of this fundamental β-methyl vinyl phosphate structure, as its stability profile is of core interest in understanding the reactivity of the vinyl phosphate functional group, which is pertinent in various chemical and biological contexts.[5]
The stability of organophosphates is a critical parameter in numerous applications, from pharmaceuticals to agriculture.[1][6] For drug development professionals, understanding the degradation kinetics and thermodynamics of a molecule is paramount for determining shelf-life, storage conditions, and potential metabolic fate. This guide provides a robust framework for elucidating the thermodynamic stability profile of β-methyl vinyl phosphate, serving as a model for the analysis of other novel organophosphate compounds. The recommended storage condition for the similarly named complex molecule is at -20°C under an inert atmosphere, suggesting potential instability at ambient conditions.[]
Theoretical Framework of β-Methyl Vinyl Phosphate Stability
The thermodynamic stability of β-methyl vinyl phosphate is primarily governed by its susceptibility to hydrolysis and thermal decomposition. The presence of a phosphate ester and a vinyl group introduces specific pathways for degradation.
Hydrolytic Stability
The hydrolysis of vinyl phosphates can be catalyzed by both acid and base.[7] Under acidic conditions, the reaction likely proceeds via an A-SE2 mechanism, involving a rate-determining protonation of the carbon-carbon double bond.[8][9] This is followed by the addition of water and cleavage of the C-O bond.
In neutral to alkaline conditions, phosphate diesters are generally more stable than their monoester and triester counterparts.[10] However, the vinyl group can influence the reactivity. The hydrolysis can proceed through cleavage at the P-O or C-O bond, with the former being more common in base-catalyzed reactions of phosphate esters.[7]
Thermal Stability
Organophosphorus esters are known to undergo thermal degradation.[11][12][13][14][15] For alkyl phosphates, a common decomposition pathway is the elimination of a phosphoric acid moiety.[11][12][13][14][15] The rate of this elimination is generally faster for alkyl phosphates compared to aryl phosphates.[11][12][13][14][15] The decomposition of β-methyl vinyl phosphate may also be initiated by cleavage of the C-O or P-O bonds, with the specific pathway influenced by temperature and the presence of any catalytic surfaces.[8][13][16][17] High temperatures can lead to the emission of toxic fumes, a common hazard for organophosphates.[18]
Experimental Determination of Thermodynamic Stability
A multi-faceted experimental approach is necessary to fully characterize the thermodynamic stability of β-methyl vinyl phosphate. This involves both kinetic analysis of degradation and calorimetric measurements.
Hydrolytic Stability Assessment
A detailed protocol for assessing the hydrolytic stability of β-methyl vinyl phosphate is provided below.
Protocol 1: Isothermal Hydrolysis Kinetics Study
Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions covering a relevant pH range (e.g., pH 2, 5, 7.4, and 9).
Sample Preparation: Prepare stock solutions of β-methyl vinyl phosphate in an appropriate organic solvent (e.g., acetonitrile) to minimize solvent-analyte interactions.
Incubation: Add a small aliquot of the β-methyl vinyl phosphate stock solution to each buffer solution in sealed vials to achieve a known initial concentration. Incubate the vials at a series of controlled temperatures (e.g., 25°C, 40°C, and 60°C).
Time-Point Sampling: At predetermined time intervals, withdraw an aliquot from each vial.
Quenching: Immediately quench the reaction in the aliquot, for example, by neutralization or dilution in a cold mobile phase.
Quantitative Analysis: Analyze the concentration of the remaining β-methyl vinyl phosphate and the appearance of any degradation products using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[11][19][20][21][22][23]
Data Analysis: Plot the natural logarithm of the concentration of β-methyl vinyl phosphate versus time to determine the pseudo-first-order rate constant (k) at each pH and temperature. Use the Arrhenius equation to calculate the activation energy (Ea) for the hydrolysis reaction.
Diagram 1: Experimental Workflow for Hydrolytic Stability Assessment
Caption: Workflow for determining hydrolytic stability.
Thermal Stability Assessment
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for probing the thermal stability of materials.[6][9][15][24][25][26][27]
Protocol 2: Thermogravimetric and Calorimetric Analysis
Sample Preparation: Place a small, accurately weighed amount of β-methyl vinyl phosphate into a TGA or DSC pan.
TGA Analysis:
Heat the sample under a controlled atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions) at a constant heating rate (e.g., 10 °C/min).[14]
Record the mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.
DSC Analysis:
Heat the sample under a controlled atmosphere at a constant heating rate.
Record the heat flow to or from the sample. Endothermic or exothermic peaks can indicate phase transitions or decomposition events. The enthalpy change associated with these events provides valuable thermodynamic data.[27]
Data Analysis:
From the TGA data, determine the temperatures at which significant mass loss occurs.
From the DSC data, identify the temperatures and enthalpies of any thermal events.
Analytical Technique
Information Obtained
Relevance to Stability Profile
HPLC/GC
Concentration of parent compound and degradation products over time.
Determination of degradation kinetics (rate constants).[11][19][20][21][22][23]
Provides a direct measure of thermal stability under specific atmospheric conditions.[14][15][28]
DSC
Temperatures and enthalpies of thermal events (e.g., decomposition).
Quantifies the energy released or absorbed during decomposition.[6][9][24][25][26][27]
Table 1: Key analytical techniques for stability assessment.
Computational Modeling of Stability
Computational chemistry provides a powerful tool for complementing experimental data and gaining deeper insights into the degradation mechanisms of β-methyl vinyl phosphate.
Quantum Mechanical Calculations
Density Functional Theory (DFT) can be employed to:
Calculate the optimized ground-state geometry of β-methyl vinyl phosphate.
Determine the transition state structures for proposed hydrolysis and thermal decomposition pathways.
Calculate the activation energies for these pathways, providing a theoretical basis for the experimentally observed kinetics.
Compute thermodynamic properties such as the enthalpy of formation and Gibbs free energy of reaction.[5][29]
Reactive Force Field (ReaxFF) Molecular Dynamics
For larger systems or to simulate the behavior over longer timescales, ReaxFF molecular dynamics can be used to model the thermal decomposition of β-methyl vinyl phosphate, particularly in the condensed phase or in the presence of other molecules or surfaces.[8][13][16][17] This method can reveal complex reaction networks that may not be apparent from static quantum mechanical calculations.
Diagram 2: Integrated Approach to Stability Assessment
Caption: An integrated experimental and computational approach.
Conclusion
The thermodynamic stability of β-methyl vinyl phosphate is a critical parameter that dictates its handling, storage, and application. This guide has provided a comprehensive, self-validating framework for its assessment. By integrating kinetic studies of hydrolysis, thermal analysis using TGA and DSC, and computational modeling, researchers can build a complete and robust stability profile. This multi-pronged approach not only ensures the accurate characterization of β-methyl vinyl phosphate but also serves as a valuable template for the stability assessment of other novel organophosphate compounds in the pipeline of drug discovery and development.
References
OA Monitor Ireland. (n.d.). Thermal Degradation of Organophosphorus Flame Retardants. Retrieved from [Link]
Attia, S. Y., Berry, J. P., Koshy, K. M., Leung, Y. K., Lyznicki, E. P., Jr., Nowlan, V. J., Oyama, K., & Tidwell, T. T. (1977). Acid-catalyzed hydrolysis of vinyl phosphates and vinyl acetates. The substituent effects of diethyl phosphoryloxy and acetoxy groups. Journal of the American Chemical Society, 99(11), 3401–3408.
Drawell. (2024, May 6). Exploring the Role of Gas Chromatography in Organophosphate Analysis. Retrieved from [Link]
Li, W., Xu, D., & He, J. (2009). Differential scanning calorimetry investigation on vinyl ester resin curing process for polymer nanocomposite fabrication. Journal of Nanoscience and Nanotechnology, 9(5), 3326–3330.
National Center for Biotechnology Information. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4929.
Ebdon, J. R., Hunt, B. J., Jones, M. S., & Thorpe, F. G. (2020). Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces. The Journal of Physical Chemistry C, 124(17), 9294–9305.
MDPI. (2025). Photocatalytic Degradation of Organophosphates Using Nanocrystalline ZnO Synthesized by Modified Sonochemical Method.
Stone, M. A., & Gillespie, J. W., Jr. (1995). Thermochemical Response of Vinyl-Ester Resin. DTIC.
U.S. Environmental Protection Agency. (2007).
Pharmacompass. (n.d.). Beta-Methyl Vinyl Phosphate. Retrieved from [Link]
Sciforum. (2017). Synthesis of vinyl phosphonates from aliphatic alkynes catalyzed by CuNPs/ZnO. A DFT study of the reaction mechanism, effect of the catalyst and solvent. Retrieved from [Link]
National Center for Biotechnology Information. (2022). Degradation insight of organophosphate pesticide chlorpyrifos through novel intermediate 2,6-dihydroxypyridine by Arthrobacter sp. HM01. Scientific Reports, 12, 5202.
Rollepaal. (2025). The Differential Scanning Calorimetry. Retrieved from [Link]
ResearchGate. (n.d.). Thermal gravimetric analysis (TGA) (a), and derivative thermogravimetry.... Retrieved from [Link]
ResearchGate. (n.d.). Differential scanning calorimetry (DSC) (2nd heat cycle) of poly(vinyl.... Retrieved from [Link]
ACS Publications. (2002). Alkaline Phosphatase Revisited: Hydrolysis of Alkyl Phosphates. Journal of the American Chemical Society, 124(8), 1842–1851.
CDC Stacks. (2010). Thermal oxidative degradation studies of phosphate esters. Retrieved from [Link]
ResearchGate. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Retrieved from [Link]
ChemRxiv. (n.d.). Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces. Retrieved from [Link]
Amazon S3. (2019). Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces. Retrieved from [Link]
Aidic. (2018). Influence of Heating on Residues of Organophosphates Added to Cowpea Samples. Retrieved from [Link]
PubChem. (n.d.). (4-nitrophenyl)methyl (4R,5R,6S)-3-[(diphenoxyphosphoryl)oxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate. Retrieved from [Link]
ResearchGate. (2017). Synthesis of vinyl phosphonates from aliphatic alkynes catalyzed by CuNPs/ZnO. A DFT study of the reaction mechanism, effect of the catalyst and solvent. Retrieved from [Link]
Journal of Applied Organometallic Chemistry. (2023). Kinetic and Thermodynamic Aspects of Phosphate Diester Hydrolysis in Alkaline Solutions: The Role of Non-Leaving Groups. Journal of Applied Organometallic Chemistry, 2(1), 1-10.
University of California, Davis. (n.d.). Hydrolysis. Retrieved from [Link]
PubMed. (2012). Enzymatic kinetic parameters for polyfluorinated alkyl phosphate hydrolysis by alkaline phosphatase. Environmental Science & Technology, 46(19), 10641-10648.
ResearchGate. (2002). Alkaline Phosphatase Revisited: Hydrolysis of Alkyl Phosphates. Retrieved from [Link]
Oxford Academic. (2017). Identification of metabolically stable 5′-phosphate analogs that support single-stranded siRNA activity. Nucleic Acids Research, 45(14), 8096–8107.
Canadian Journal of Hospital Pharmacy. (2015). Extended Stability of Sodium Phosphate Solutions in Polyvinyl Chloride Bags. Canadian Journal of Hospital Pharmacy, 68(2), 126–132.
University of Nottingham Repository. (2020). (E)-Vinylphosphonates: nuclease-stable phosphate mimics for effective single-stranded RNA gene silencing.
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OSTI.gov. (2007). The Standard Chemical-Thermodynamic Properties of Phosphorus and Some of its Key Compounds and Aqueous Species.
ACS Publications. (2025). Thermodynamic Properties of H2O–Na3PO4 and H2O–Na3PO4–K3PO4 Systems: Experimental Study and Modeling.
An In-depth Technical Guide to the Solubility of Complex Organophosphates in Polar Organic Solvents: A Case Study of C29H27N2O10P
Foreword: The Crucial Role of Solubility in Drug Development In the landscape of pharmaceutical sciences, the journey from a promising chemical entity to a viable drug product is fraught with challenges. Among the most f...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: The Crucial Role of Solubility in Drug Development
In the landscape of pharmaceutical sciences, the journey from a promising chemical entity to a viable drug product is fraught with challenges. Among the most fundamental of these is solubility. A molecule's ability to dissolve in a given solvent system dictates its formulation possibilities, its route of administration, and ultimately, its bioavailability and therapeutic efficacy.[1] This guide is designed for researchers, scientists, and drug development professionals who grapple with these challenges daily. We will dissect the core principles governing the solubility of complex molecules, using the representative organophosphate C29H27N2O10P as our case study. This document eschews rigid templates in favor of a logical, in-depth exploration grounded in first principles and validated experimental practice.
Deconstructing the Solute: A Molecular Analysis of C29H27N2O10P
The molecular formula C29H27N2O10P suggests a molecule of significant complexity, likely possessing a large, predominantly lipophilic scaffold combined with highly polar functional groups. Understanding this inherent duality is the key to predicting and manipulating its solubility.
The Lipophilic Core (C29H27): A large hydrocarbon framework forms the molecule's backbone. This region is non-polar and will preferentially interact with less polar environments through van der Waals forces.
The Polar Regions (N2O10): The presence of numerous nitrogen and oxygen atoms indicates a high density of polar functional groups. These could include amides, ethers, hydroxyls, or carbonyls, all of which can participate in dipole-dipole interactions and act as hydrogen bond acceptors.
The Phosphate Head (P): The phosphorus atom, likely present as a phosphate ester, is the most significant contributor to the molecule's polarity. Phosphate groups are highly polar, ionizable, and potent hydrogen bond acceptors.[2] Molecules containing a phosphate moiety are often prodrugs, where the phosphate group is added to a poorly soluble parent drug to enhance its aqueous solubility for administration.[3]
This "amphipathic" nature—a molecule with both significant polar and non-polar character—makes its interaction with solvents a nuanced affair, moving beyond the simplistic "like dissolves like" mantra.
The Solvent's Role: A Spectrum of Polarity
Polar organic solvents are not a monolithic group. Their ability to dissolve a complex molecule like C29H27N2O10P depends on their specific intermolecular force capabilities. We can broadly classify them into two essential categories.
Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, possess O-H or N-H bonds. This allows them to act as both hydrogen bond donors and acceptors.[4] They are particularly effective at solvating anions (like a deprotonated phosphate group) through strong hydrogen bonding.
Polar Aprotic Solvents: This class includes solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile. They have large dipole moments but lack O-H or N-H bonds, meaning they are effective hydrogen bond acceptors but cannot donate a hydrogen bond.[4][5] This property makes them excellent at dissolving a wide range of compounds, as they can solvate cations well while leaving anions relatively "free" and reactive in solution.[5]
The interplay between the solute's functional groups and the solvent's properties will determine the ultimate solubility. For C29H27N2O10P, a polar aprotic solvent like DMSO may prove superior by effectively solvating the large organic structure while still interacting favorably with the polar functionalities.
Predictive Frameworks for Solubility Assessment
While experimental measurement remains the definitive standard, modern drug development leverages computational tools to predict solubility, saving significant time and resources.[6]
Quantitative Structure-Property Relationship (QSPR): These are data-driven models that use statistical methods to correlate a molecule's structural features with its physical properties, including solubility.[6][7]
Thermodynamics-Based Methods: Approaches like the Conductor-like Screening Model for Real Solvents (COSMO-RS) use quantum chemistry to calculate the chemical potential of a solute in a solvent, providing a physics-based solubility prediction.[6]
Molecular Dynamics (MD) Simulations: These simulations model the movement and interaction of solute and solvent molecules over time, allowing for the calculation of solvation free energy and, consequently, solubility.[8]
It is critical to understand that these are predictive tools that provide valuable guidance but must be confirmed by empirical data.[9]
Caption: Relationship between predictive models and experimental validation.
The Gold Standard: Experimental Determination of Equilibrium Solubility
The most reliable method for determining the solubility of a compound is the shake-flask method , which measures the concentration of a solute in a saturated solution at equilibrium.[10] This protocol is a self-validating system because it ensures that the measurement is taken only when the solution can dissolve no more solute under the specified conditions.
Causality: Add an excess amount of solid C29H27N2O10P to a known volume of the chosen polar organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
Equilibration:
Causality: Agitate the vial (e.g., on a shaker or with a magnetic stirrer) in a temperature-controlled environment (e.g., 25°C) for a sufficient duration (typically 24-72 hours).[10] This extended period ensures that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[9]
Phase Separation:
Causality: Cease agitation and allow the vial to stand, letting the undissolved solid settle. To ensure complete removal of particulate matter, which would falsely inflate the measured concentration, the suspension is centrifuged to pellet the excess solid. The resulting supernatant is then carefully filtered through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not absorb the solute.[10]
Quantification of Solute:
Causality: The clear, saturated filtrate is accurately diluted and its concentration is determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) is the preferred technique due to its specificity and sensitivity.[10][11] A calibration curve, generated from standard solutions of C29H27N2O10P of known concentrations, must be used for accurate quantification.
Data Reporting:
Solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
An In-Depth Technical Guide to the Crystallographic Analysis of Novel Meropenem Derivatives
Introduction: The Imperative for Structural Insight in Carbapenem Development Meropenem, a cornerstone of our antibiotic armamentarium, represents a triumph of medicinal chemistry in the battle against multidrug-resistan...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative for Structural Insight in Carbapenem Development
Meropenem, a cornerstone of our antibiotic armamentarium, represents a triumph of medicinal chemistry in the battle against multidrug-resistant bacteria.[1][2][3][4][5] Its broad spectrum of activity and stability against many β-lactamases have rendered it a critical last-resort therapy.[3] The evolution of carbapenem resistance, however, necessitates the continuous development of novel derivatives with enhanced efficacy, stability, or the ability to evade resistance mechanisms. The rational design of such derivatives is fundamentally reliant on a deep understanding of their three-dimensional structure at the atomic level.
This guide addresses the critical role of single-crystal X-ray diffraction (SC-XRD) in the development of novel carbapenem antibiotics. While a specific meropenem-related compound with the molecular formula C29H27N2O10P is not yet described in publicly accessible databases, this document serves as a comprehensive technical guide for the crystallographic characterization of such a novel phosphonate derivative. We will proceed under the assumption that C29H27N2O10P represents a new chemical entity, and this guide will provide the definitive methodology for its structural elucidation, from crystallization to data interpretation. The insights derived from such an analysis are paramount for understanding structure-activity relationships (SAR), optimizing formulation, and ensuring intellectual property protection.
Part 1: The Foundational Step - Achieving Single Crystals of a Meropenem Derivative
The journey to a crystal structure begins with the most crucial and often most challenging step: growing a high-quality single crystal suitable for diffraction. The morphology, size, and internal order of the crystal directly impact the quality of the diffraction data and the ultimate resolution of the structure.
Experimental Protocol: Crystallization of a Novel Meropenem Derivative
This protocol outlines a systematic approach to the crystallization of a highly polar, novel meropenem derivative. The causality behind each step is critical for success.
Material Purity and Preparation:
Action: Begin with the highest purity (>98%) of the synthesized meropenem derivative. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder.
Causality: Purity is non-negotiable. Even minor impurities can act as "kinks" in the growing crystal lattice, frustrating the long-range order necessary for a successful diffraction experiment.
Solvent Screening - The Heart of Crystallization:
Action: Conduct a microscale solvent screen. The ideal solvent is one in which the compound is sparingly soluble. The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered crystalline form rather than as an amorphous solid.
Screening Matrix:
Single Solvents: Test a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetonitrile, acetone, ethyl acetate, dichloromethane).
Binary Solvent Systems: Prepare saturated solutions of the compound in a "good" solvent (one in which it is highly soluble) and use a "poor" solvent (one in which it is insoluble) as an anti-solvent.
Causality: The rate of approach to supersaturation dictates the quality of the crystals. Slow changes in solvent composition or temperature allow molecules sufficient time to orient themselves into a thermodynamically stable, well-ordered crystal lattice.
Crystallization Techniques:
Slow Evaporation:
Methodology: Dissolve the compound in a suitable solvent or solvent mixture to near-saturation. Loosely cap the vial (e.g., with perforated parafilm) and leave it in a vibration-free environment.
Rationale: As the solvent slowly evaporates, the concentration of the solute increases, leading to gradual supersaturation and crystal growth. This is often the simplest and most effective starting point.
Vapor Diffusion (Hanging Drop or Sitting Drop):
Methodology:
A small drop (1-2 µL) of the concentrated compound solution is placed on a siliconized glass slide (hanging drop) or in a microbridge (sitting drop).
This slide is inverted over a reservoir containing a solution of a precipitant (an "anti-solvent"). The system is sealed.
The vapor phase of the precipitant slowly diffuses into the drop containing the compound, gradually reducing its solubility and inducing crystallization.
Rationale: This technique allows for a very slow and controlled change in solvent composition, making it ideal for compounds that are difficult to crystallize.
Temperature Gradient:
Methodology: If the compound's solubility is temperature-dependent, a saturated solution can be prepared at a higher temperature and then slowly cooled.
Rationale: The gradual decrease in temperature reduces solubility, leading to controlled crystal growth.
Harvesting and Mounting:
Action: Once suitable crystals (typically 0.1-0.3 mm in all dimensions) have formed, carefully harvest them using a cryoloop.
Causality: The crystals are delicate and should be handled with care to avoid mechanical damage. The mother liquor should not be allowed to evaporate from the crystal surface, as this can cause the crystal to crack or become disordered.
Part 2: Illuminating the Structure - Single-Crystal X-ray Diffraction
With a suitable crystal in hand, the next phase is to use X-ray diffraction to determine the arrangement of atoms within the crystal lattice.
Workflow for Single-Crystal X-ray Diffraction (SC-XRD)
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Detailed Steps and Rationale
Crystal Mounting and Cryo-cooling:
Action: The harvested crystal is mounted on a cryoloop and flash-cooled in a stream of liquid nitrogen (typically at 100 K).
Causality: Cooling the crystal minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and higher resolution data. It also protects the crystal from radiation damage from the X-ray beam.
Data Collection:
Action: The crystal is mounted on a goniometer in an X-ray diffractometer. A preliminary scan is performed to determine the unit cell dimensions and crystal quality. Based on this, a data collection strategy is devised to collect a complete and redundant dataset.
Causality: A complete dataset is essential to accurately determine the electron density throughout the unit cell. Redundancy in the data allows for better scaling and error analysis.
Data Processing:
Action: The raw diffraction images are processed. This involves integrating the intensity of each reflection, scaling the data from different images, and applying an absorption correction.
Causality: These steps are crucial for obtaining a set of structure factors (|Fo|) that accurately represent the diffraction pattern of the crystal.
Structure Solution and Refinement:
Action: The "phase problem" is solved using methods like direct methods or Patterson methods to generate an initial model of the electron density. This model is then refined against the experimental data.
Causality: Refinement is an iterative process of adjusting the atomic positions, and their thermal parameters to improve the agreement between the calculated structure factors (|Fc|) from the model and the observed structure factors (|Fo|). The quality of the final model is assessed by the R-factor, which should be as low as possible.
Part 3: Interpreting the Data - From Unit Cell to Molecular Interactions
The final output of a successful SC-XRD experiment is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. For a drug development professional, this data is a goldmine of information.
Illustrative Crystallographic Data for a Hypothetical Meropenem Derivative
The following table presents the kind of crystallographic data that would be expected for a novel meropenem derivative, using the known structure of meropenem trihydrate as a reference point.[6]
Parameter
Illustrative Data for C29H27N2O10P Derivative
Significance in Drug Development
Empirical Formula
C29 H27 N2 O10 P
Confirms the elemental composition of the crystallized material.
Formula Weight
606.50 g/mol
Essential for calculating the density and for various analytical techniques.
Crystal System
Orthorhombic
Describes the basic symmetry of the unit cell. Changes in crystal system can indicate different polymorphs.
Space Group
P212121
Defines the symmetry operations within the unit cell. Chiral space groups like this are expected for enantiomerically pure compounds.
Unit Cell Dimensions
a = 9.1 Å, b = 12.5 Å, c = 25.3 Å
The dimensions of the repeating unit of the crystal. These are unique to a specific crystalline form and are a key fingerprint for polymorph identification.
Volume
2874.4 ų
The volume of the unit cell.
Z
4
The number of molecules in the unit cell.
Calculated Density
1.40 g/cm³
Important for formulation and manufacturing processes.
Absorption Coefficient
0.16 mm⁻¹
A measure of how strongly the crystal absorbs X-rays; important for data correction.
R-factor (R1)
~4-5%
A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.
Goodness-of-Fit (GooF)
~1.0
Should be close to 1 for a good refinement.
The Power of Visualization: Understanding Intermolecular Interactions
Beyond the unit cell parameters, the true power of a crystal structure lies in its ability to reveal the precise conformation of the molecule and the intricate network of intermolecular interactions that hold the crystal together. For a drug molecule, these interactions are critical for solubility, stability, and dissolution rates.
Caption: Hypothetical Hydrogen Bonding Network in a Meropenem Derivative Crystal.
This diagram illustrates how a phosphonate oxygen atom on one molecule might accept a hydrogen bond from a nitrogen atom on a neighboring molecule, while other polar groups interact via bridging water molecules. Understanding these interactions is crucial for predicting the physicochemical properties of the solid form.
Conclusion: From Hypothesis to High-Resolution - The Centrality of Crystallography
The structural elucidation of a novel meropenem derivative such as the hypothetical C29H27N2O10P is not merely an academic exercise; it is a critical step in the pathway of modern drug development. Single-crystal X-ray diffraction provides an unparalleled, high-resolution view of the molecule, offering definitive proof of its structure, stereochemistry, and solid-state conformation. This information is indispensable for medicinal chemists seeking to understand structure-activity relationships, for formulation scientists developing stable and bioavailable dosage forms, and for securing robust intellectual property. The protocols and insights provided in this guide represent a field-proven approach to obtaining and interpreting this vital data, thereby accelerating the development of the next generation of life-saving carbapenem antibiotics.
References
Crystallography and QM/MM Simulations Identify Preferential Binding of Hydrolyzed Carbapenem and Penem Antibiotics to the L1 Metallo-β-Lactamase in the Imine Form. Journal of Chemical Information and Modeling. [Link]
An Improved Procedure for Preparation of Carbapenem Antibiotic: Meropenem. Organic Process Research & Development. [Link]
WO2011141847A1 - An improved process for the preparation of meropenem.
The Basis for Carbapenem Hydrolysis by Class A β-Lactamases: A Combined Investigation using Crystallography and Simulations. ResearchGate. [Link]
An Improved Procedure for Preparation of Carbapenem Antibiotic: Meropenem. ACS Publications. [Link]
Crystallography and QM/MM Simulations Identify Preferential Binding of Hydrolyzed Carbapenem and Penem Antibiotics to the L1 Metallo-β-Lactamase in the Imine Form. ACS Publications. [Link]
1.8 Å resolution crystal structure of the carbapenem intrinsic resistance protein CarF. PMC. [Link]
Structure of a novel carbapenem antibiotic, meropenem. IUCr Journals. [Link]
CN101962383A - Synthesis method of meropenem.
WO2014144285A1 - Meropenem derivatives and uses thereof.
WO2012062035A1 - Synthesis method for meropenem.
Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies. MDPI. [Link]
A Framework for the In Vitro Toxicological Assessment of the Meropenem Intermediate C29H27N2O10P
Introduction Meropenem is a broad-spectrum carbapenem β-lactam antibiotic used for parenteral administration.[1][2] Its synthesis involves several chemical intermediates, which, like any new chemical entity, require rigo...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Meropenem is a broad-spectrum carbapenem β-lactam antibiotic used for parenteral administration.[1][2] Its synthesis involves several chemical intermediates, which, like any new chemical entity, require rigorous safety and toxicity evaluation before they can be handled on a large scale or proceed in the drug development pipeline.[3] The intermediate designated by the molecular formula C29H27N2O10P represents a critical checkpoint in the manufacturing process. Early-stage in vitro toxicological assessment is not merely a regulatory formality; it is a fundamental component of a risk-based approach to drug development. It allows for the early identification of potential hazards, reduces reliance on animal testing, and provides crucial data to ensure the safety of researchers and ultimately, patients.[4][5]
This technical guide provides a comprehensive, field-proven framework for evaluating the in vitro toxicity of the meropenem intermediate C29H27N2O10P. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of protocols to explain the scientific rationale behind each experimental choice.
Part 1: Foundational Pillar - Cytotoxicity Profiling
The initial step in any toxicological evaluation is to determine the concentrations at which a compound exerts basic cytotoxic effects. This data informs the dose selection for all subsequent, more complex assays. We will employ two complementary assays that measure different hallmarks of cell death: metabolic activity and membrane integrity.
Rationale: Why Two Assays?
Relying on a single cytotoxicity assay can be misleading. For example, a compound might inhibit mitochondrial respiration without immediately lysing the cell. An assay like MTT would show high toxicity, while an LDH assay might not. Conversely, a compound causing rapid membrane rupture would be detected by LDH release but might not show an immediate drop in metabolic activity.[6] Using both provides a more robust and mechanistic initial assessment.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[8]
Step-by-Step Protocol:
Cell Seeding: Seed a relevant cell line (e.g., HepG2, a human liver cell line, to assess potential hepatotoxicity) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the C29H27N2O10P intermediate in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) and include a vehicle control.
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a 5% CO2 incubator.
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will convert the MTT to formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
Data Acquisition: Read the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
This assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[9] It is a reliable marker of cell membrane integrity loss.[10]
Step-by-Step Protocol:
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT protocol. It is often efficient to run both assays in parallel on sister plates.
Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.[6]
LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture.[8]
Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.
Stop Reaction: Add the stop solution provided in the assay kit.[9]
Data Acquisition: Measure the absorbance at a wavelength of approximately 490 nm.[8][9]
Analysis: Include controls for maximum LDH release (by lysing a set of untreated cells) and calculate the percentage of cytotoxicity.
Data Presentation: Hypothetical Cytotoxicity Data
The results from these assays should be summarized to provide a clear overview of the compound's cytotoxic potential.
Cell Line
Assay
Endpoint
C29H27N2O10P Result (µM)
HepG2 (Liver)
MTT
IC50 (48h)
75.4
HEK293 (Kidney)
MTT
IC50 (48h)
92.1
HepG2 (Liver)
LDH
EC50 (48h)
> 100
HEK293 (Kidney)
LDH
EC50 (48h)
> 100
This is hypothetical data for illustrative purposes.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for initial cytotoxicity screening of the intermediate.
Part 2: Genotoxicity Assessment - A Regulatory Imperative
Genotoxicity testing is critical for identifying compounds that can cause genetic damage, a key event in carcinogenesis.[11] Regulatory agencies worldwide, guided by the International Council for Harmonisation (ICH) S2(R1) guideline, mandate a standard battery of tests.[12][13][14]
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[15] It uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (e.g., histidine).[15] The assay detects mutations that restore the bacteria's ability to synthesize the amino acid, allowing them to grow on a deficient medium.
Step-by-Step Protocol (OECD 471):
Strain Selection: Use a minimum of five strains, including TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or TA102.
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[16]
Exposure: Expose the bacterial strains to a range of concentrations of C29H27N2O10P using either the plate incorporation or pre-incubation method.
Plating: Plate the treated bacteria onto a minimal agar medium lacking the required amino acid.
Incubation: Incubate the plates for 48-72 hours.
Scoring: Count the number of revertant colonies on each plate.
Analysis: A positive result is typically defined as a concentration-dependent increase in revertant colonies that is at least double the background (vehicle control) count.
Methodology 2: In Vitro Mammalian Cell Micronucleus Test
This test detects chromosomal damage.[17] It identifies substances that cause micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.[18][19]
Step-by-Step Protocol (OECD 487):
Cell Culture: Use a suitable mammalian cell line (e.g., human lymphocytes or TK6 cells).[20][21]
Exposure: Treat the cells with the test compound at several concentrations, typically not exceeding 50% cytotoxicity, both with and without S9 metabolic activation.[12]
Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to block cytokinesis, resulting in binucleated cells that have completed one cell division. This ensures only cells that have divided post-treatment are scored.[19]
Harvest and Staining: Harvest the cells and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
Analysis: A significant, concentration-dependent increase in the frequency of micronucleated cells indicates a positive result.
Genotoxicity Testing Strategy
Caption: ICH S2(R1) compliant in vitro genotoxicity testing workflow.
Part 3: Advanced Assessment - Organ-Specific Toxicity
While general cytotoxicity and genotoxicity assays are essential, assessing toxicity in a cell type relevant to the drug's class or potential metabolic pathway provides more specific and valuable data. For beta-lactam antibiotics like meropenem, the kidney is a key organ for excretion and a potential site of toxicity.[22] Therefore, an in vitro nephrotoxicity assessment is a logical next step.
Rationale: Focus on the Kidney
Human kidney proximal tubule cells are responsible for drug transport and are often the primary site of drug-induced kidney injury. Using a cell line derived from these cells, such as HK-2, allows for a more targeted investigation.[23] Traditional cytotoxicity endpoints in these cells can be supplemented by measuring specific biomarkers of kidney injury for greater sensitivity and specificity.[23][24]
Methodology: In Vitro Nephrotoxicity Assessment
Model: Human kidney proximal tubule epithelial cells (HK-2).
Endpoints:
Basal Cytotoxicity: MTT/LDH assays as described in Part 1.
Biomarker Expression: Measurement of Kidney Injury Molecule-1 (KIM-1). KIM-1 is a transmembrane glycoprotein that is highly upregulated in injured proximal tubule cells and is recognized by regulatory agencies as a sensitive biomarker of renal injury.[25][26][27]
Step-by-Step Protocol (KIM-1 ELISA):
Cell Culture and Treatment: Culture HK-2 cells in 24-well plates and treat with sub-lethal concentrations of C29H27N2O10P (determined from initial cytotoxicity screening) for 24-72 hours.[23]
Supernatant Collection: Collect the cell culture supernatant.
ELISA: Perform a quantitative sandwich ELISA for human KIM-1 on the collected supernatants according to the manufacturer's protocol.
Data Analysis: Compare the concentration of KIM-1 in the supernatant of treated cells to that of vehicle-treated controls. A significant, dose-dependent increase in secreted KIM-1 indicates compound-induced kidney cell injury.[28][29]
Caption: Hypothetical pathway of compound-induced renal cell injury.
Conclusion
This technical guide outlines a tiered, logical, and scientifically robust strategy for the in vitro toxicological assessment of the meropenem intermediate C29H27N2O10P. By progressing from broad cytotoxicity profiling to regulatory-standard genotoxicity assays and finally to targeted organ-specific biomarker analysis, this framework provides a comprehensive data package. This approach not only ensures safety and meets regulatory expectations but also provides deep mechanistic insights into the compound's biological interactions, enabling informed decision-making throughout the drug development lifecycle.
References
Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). NIB. Retrieved March 31, 2026, from [Link]
Adler, M., Ramm, S., Hafner, M., et al. (2016). An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity. Toxicology Research, 5(2), 590-600. [Link]
ICH. (2011). Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use S2(R1). International Council for Harmonisation. [Link]
ICH. (2012). S2(R1) — Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use [Presentation]. International Council for Harmonisation. [Link]
Food and Drug Administration. (2012). International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice. Federal Register, 77(110), 33799-33800. [Link]
Huang, Q., Chen, X., Chen, Y., et al. (2015). Evaluation of biomarkers for in vitro prediction of drug-induced nephrotoxicity: comparison of HK-2, immortalized human proximal tubule epithelial, and primary cultures of human proximal tubular cells. Pharmacology Research & Perspectives, 3(4), e00148. [Link]
CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). Retrieved March 31, 2026, from [Link]
Battelle. (n.d.). OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. Retrieved March 31, 2026, from [Link]
Jourde-Chiche, N., Foucher, A., Tslili, A., et al. (2020). Kidney injury molecule 1 (KIM-1): a potential biomarker of acute kidney injury and tubulointerstitial injury in patients with ANCA-glomerulonephritis. BMC Nephrology, 21(1), 19. [Link]
OECD. (2023). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Publishing. [Link]
TTS Laboratuvar Hizmetleri. (n.d.). AMES Test (OECD 471) - Biocompatibility Analyses. Retrieved March 31, 2026, from [Link]
Wikipedia. (n.d.). Ames test. Retrieved March 31, 2026, from [Link]
University of Queensland. (2015). Evaluation of biomarkers for in vitro prediction of drug-induced nephrotoxicity: comparison of HK-2, immortalized human proximal tubule epithelial, and primary cultures of human proximal tubular cells. UQ eSpace. [Link]
Vivotecnia. (n.d.). AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. Retrieved March 31, 2026, from [Link]
Food and Drug Administration. (2020). S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. Retrieved March 31, 2026, from [Link]
Kang, M. J., Jung, S. Y., Kim, Y. H., et al. (2014). In vitro evaluation of biomarkers for cisplatin-induced nephrotoxicity using HK-2 human kidney epithelial cells. Toxicology Letters, 229(Supplement), S153. [Link]
OECD. (2012). OECD Guideline for the Testing of Chemicals 487: In Vitro Mammalian Cell Micronucleus Test. ResearchGate. [Link]
HyTest Ltd. (n.d.). Kidney Injury Molecule-1 (KIM-1). Retrieved March 31, 2026, from [Link]
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved March 31, 2026, from [Link]
Royal Society of Chemistry. (2016). An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity. Toxicology Research. [Link]
Scantox. (n.d.). OECD 487 In Vitro Micronucleus Test. Retrieved March 31, 2026, from [Link]
Gentronix. (2026). OECD 487: In vitro Micronucleus Test. Retrieved March 31, 2026, from [Link]
ECA Academy. (n.d.). Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use (ICH Topic S2 (R1)). Retrieved March 31, 2026, from [Link]
Wang, H., Keiser, J. A., & Eastman, A. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]
Peng, S., Liu, N., Wei, K., et al. (2022). The Predicted Value of Kidney Injury Molecule-1 (KIM-1) in Healthy People. Journal of Inflammation Research, 15, 2643–2651. [Link]
Al-Husseini, F., Kunhi, M., Al-Malki, A. L., et al. (2023). Kidney injury molecule-1; is it a predictive marker for renal diseases? Journal of Nephropharmacology, 12(1), e01. [Link]
Zhang, D., Zhao, S., He, F., et al. (2024). Kidney injury molecule 1 in the early detection of acute kidney injury—a systematic review and meta-analysis. Frontiers in Physiology, 15. [Link]
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Eskes, C., & Zuang, V. (2012). In vitro Toxicity Testing in the Twenty-First Century. Toxicol Mech Methods, 22(4), 278-283. [Link]
Kumar, D., Kumar, N., Singh, J., et al. (2017). Synthesis, pH-Dependent, and Plasma Stability of Meropenem Prodrugs for Potential Use Against Drug-Resistant Tuberculosis. ACS Infectious Diseases, 3(10), 738-750. [Link]
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HPLC method development for C29H27N2O10P detection in pharmaceuticals
[(1. Designing the HPLC Guide I'm now shifting gears to the creation of the HPLC method development guide. I'm focusing on the application notes and protocols format, targeting researchers and drug development profession...
Author: BenchChem Technical Support Team. Date: April 2026
[(1.
Designing the HPLC Guide
I'm now shifting gears to the creation of the HPLC method development guide. I'm focusing on the application notes and protocols format, targeting researchers and drug development professionals. I've broken down the core requirements into three parts: autonomy with a custom structure, ensuring E-E-A-T principles with citations and a reference list, and emphasizing visualization with structured tables, step-by-step methodologies, and Graphviz DOT diagrams using a specific color palette. I'm starting with a quick literature review for method parameter grounding, focusing on Meropenem intermediates and beta-methyl vinyl phosphate.
Defining the Compound
I've zeroed in on beta-Methyl Vinyl Phosphate (MAP), with the formula C29H27N2O10P and CAS number 90776-59-3. This is a key intermediate in Meropenem synthesis, so understanding its properties is critical. Now I'm focusing on getting a detailed HPLC method for this compound.
Refining the HPLC Method
I'm now zeroing in on the HPLC method parameters. C18 columns are standard, and I'll test gradients of Methanol/Acetonitrile and Phosphate buffer at pH 3.0 or 6.8. Acetonitrile and Water, with either Phosphoric or Formic acid, or phosphate buffer, are also viable options for MAP. Detection will be set at 270 nm for the p-nitrobenzyl group and 220 nm for the backbone. Sample prep will involve dissolving in Acetonitrile/Water. I am structuring an Application Note with the title "Advanced HPLC Method Development..."
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Refining the DOT Diagram
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Mapping Key Relationships
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β
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Defining the Protocol
I've formulated a detailed HPLC method, with a Kinetex C18 column, a gradient of phosphate buffer and acetonitrile, UV detection at 270 nm, and a flow rate of 1.0 mL/min. I plan to include a specific protocol, with clear steps for column and mobile phases, gradient, flow rate, detection, injection volume, and column temperature to prevent degradation. I'm focusing on the gradient program for optimal separation, with precise conditions.
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Refining the Citations
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I've just finalized the experimental protocol, including precise details for mobile phase preparation. Mobile Phase A is 0.1% Formic acid in water, filtered through a 0.45 µm membrane. Mobile Phase B is 100% Acetonitrile. For sample preparation, I will weigh 10.0 mg of MAP, dissolve in 5.0 mL acetonitrile, then make up to 10 mL with water. This solution is filtered before injection. I've also incorporated a comprehensive HPLC method validation table, with data based on ICH Q2(R1) guidelines, showing linearity, LOD, LOQ, precision and accuracy.
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Application Note: HPLC Method Development and Validation for
β
-Methyl Vinyl Phosphate (C29H27N2O10P)
Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Drug Development Professionals
Compound:β
-Methyl Vinyl Phosphate (MAP) | CAS Number: 90776-59-3 | Formula: C29H27N2O10P
Executive Summary
The quantitative analysis of pharmaceutical intermediates is a critical regulatory requirement to prevent downstream contamination in Active Pharmaceutical Ingredient (API) manufacturing.
β
-Methyl Vinyl Phosphate (MAP) is a highly complex, advanced intermediate utilized in the semi-synthesis of 1
β
-methyl carbapenem antibiotics, such as Meropenem [2.12]. This application note details a rigorously validated, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to isolate and quantify MAP with high specificity, precision, and accuracy.
Mechanistic Grounding & Method Causality
To develop a robust analytical method, the chromatographic parameters must be dictated by the intrinsic physicochemical properties of the target analyte. MAP (C29H27N2O10P) possesses a molecular weight of 594.51 g/mol and features three distinct structural domains that govern its behavior on a stationary phase[1]:
Hydrophobicity (Diphenyl Phosphate & p-Nitrobenzyl Groups): The presence of bulky, non-polar diphenyl and p-nitrobenzyl ester groups imparts significant hydrophobicity to the molecule[2]. Consequently, a highly retentive C18 stationary phase paired with a strong organic modifier (Acetonitrile) is required to overcome these hydrophobic interactions and achieve a practical elution time.
Thermal and pH Sensitivity (
β
-Lactam Core): Like all carbapenem derivatives, the
β
-lactam ring in MAP is highly susceptible to base-catalyzed hydrolysis and thermal degradation[3]. To prevent on-column degradation, the mobile phase must be strictly buffered to an acidic pH (pH 3.0), and the column compartment must be thermostatted to
≤
25°C. The acidic pH also suppresses the ionization of residual silanols on the silica matrix, preventing peak tailing.
UV Chromophore Optimization: The p-nitrobenzyl group exhibits a strong
π→π∗
electron transition. While the parent Meropenem molecule is often detected at 220 nm or 298 nm[3], the intermediate MAP shows an optimal, interference-free UV absorption maximum at 270 nm, maximizing the Signal-to-Noise (S/N) ratio[4].
Fig 1: Logical relationship between MAP structural features and HPLC optimization parameters.
The following gradient elution profile ensures the separation of MAP from potential synthetic by-products while maintaining a sharp peak shape.
Parameter
Specification
Column
Kinetex C18 (150 mm × 4.6 mm, 5 µm) or equivalent
Mobile Phase A
25 mM
KH2PO4
Buffer (Adjusted to pH 3.0
±
0.05)
Mobile Phase B
Acetonitrile (100%)
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
25°C (Strictly controlled)
Detection Wavelength
UV at 270 nm
Run Time
25 Minutes
Gradient Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
70
30
5.0
70
30
15.0
30
70
20.0
30
70
21.0
70
30
| 25.0 | 70 | 30 |
Step-by-Step Sample Preparation
Organophosphate esters like MAP are generally insoluble in purely aqueous environments[5]. A mixed organic-aqueous diluent is mandatory to achieve complete dissolution without inducing solvent-effect peak distortion.
Standard Stock Preparation: Accurately weigh 10.0 mg of MAP reference standard into a 10 mL Class-A volumetric flask.
Primary Solubilization: Add 5.0 mL of HPLC-grade Acetonitrile. Sonicate the flask in a cold water bath (to prevent thermal degradation) for exactly 2 minutes until the solid is completely dissolved.
Volume Adjustment: Make up to the mark with Ultrapure Water, yielding a final diluent ratio of 50:50 (MeCN:H2O) at a concentration of 1.0 mg/mL.
Working Solution: Dilute the stock solution with the 50:50 diluent to achieve the target working concentration (e.g., 50 µg/mL).
Filtration: Pass the final solution through a 0.45 µm PTFE syringe filter into an amber HPLC vial (amber glass is used to prevent potential photo-degradation of the nitrobenzyl group).
Fig 2: Step-by-step analytical workflow for MAP sample preparation, detection, and validation.
Self-Validating System: System Suitability Test (SST)
To guarantee trustworthiness and data integrity, the method operates as a self-validating system. Before any unknown sample batch is analyzed, the system must pass the following SST criteria using six replicate injections of the 50 µg/mL MAP working standard. If the system fails any parameter, the run is automatically aborted, ensuring no false data is reported.
SST Parameter
Causality / Rationale
Acceptance Criteria
% RSD of Peak Area
Verifies autosampler precision and sample stability.
≤
2.0%
Tailing Factor (
Tf
)
Confirms the pH is successfully suppressing silanol interactions.
≤
1.5
Theoretical Plates (
N
)
Validates the physical integrity and efficiency of the C18 column.
≥
5,000
Retention Time Drift
Ensures pump flow rate consistency and mobile phase mixing.
≤
1.0% RSD
Quantitative Method Validation Data
The method was validated in strict accordance with ICH Q2(R1) guidelines for the validation of analytical procedures[3]. The quantitative data confirms the method's suitability for routine quality control of the Meropenem intermediate.
Validation Parameter
Experimental Result
ICH Q2(R1) Requirement
Status
Linearity Range
1.0 µg/mL – 100.0 µg/mL
Correlation Coefficient (
R2
)
≥
0.999
Pass (
R2
= 0.9998)
Limit of Detection (LOD)
0.15 µg/mL
Signal-to-Noise (S/N)
≥
3
Pass
Limit of Quantitation (LOQ)
0.50 µg/mL
Signal-to-Noise (S/N)
≥
10
Pass
Intra-day Precision
0.85% (at 50 µg/mL, n=6)
% RSD
≤
2.0%
Pass
Inter-day Precision
1.12% (at 50 µg/mL, n=12)
% RSD
≤
2.0%
Pass
Accuracy (Recovery)
98.7% – 101.4%
95.0% – 105.0%
Pass
References
Ma, X., Tang, P., Yan, J., Wu, X., Chen, Q., & Li, H. (2015). X-ray powder diffraction data for beta-methyl vinyl phosphate (C29H27N2O10P). Cambridge University Press. Available at:[Link]
ResearchGate. (2021). Development of a Novel HPLC Method for the Analysis of Impurities in Meropenem and Identification of Unknown Impurities by 2D LC-IT-TOF MS. Available at:[Link]
Advanced Management of Environmental Contamination Journal. (2024). Significant research on meropenem cross-contamination management in a β-Lactam manufacturing unit. Available at: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
β-Methyl vinyl phosphate (MAP, systematic name: 4-Nitrobenzyl (4R, 5R, 6S)-3-[(diphenylphosphono)oxy]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate; CAS: 90776-59-3) is a critical stereoselective intermediate in the semi-synthesis of broad-spectrum carbapenem antibiotics, including meropenem and ertapenem .
Validating the absolute stereochemistry and polymorphic purity of MAP is essential for downstream pharmaceutical efficacy. X-ray diffraction (XRD) serves as the gold standard for this structural validation. However, MAP presents significant physicochemical challenges: it is highly unstable in solution and prone to rapid degradation, necessitating specialized, time-sensitive sample preparation protocols prior to crystallographic analysis.
Physicochemical Challenges & Causality
To ensure a self-validating and reproducible protocol, experimental choices must be grounded in the compound's fundamental chemistry:
Solution Instability & Ring Degradation: MAP degrades rapidly in organic solvents at room temperature. Causality: To prevent hydrolysis and thermal degradation of the enol phosphate and highly strained beta-lactam rings, researchers must abandon slow-evaporation crystallization. Instead, rapid anti-solvent crystallization techniques utilizing specific solvent ratios must be employed to force immediate precipitation .
Preferred Orientation in PXRD: MAP typically crystallizes in highly anisotropic needle or plate-like habits. Causality: Standard top-loading of these crystals into an XRD sample holder causes preferred orientation (where crystals lie flat), artificially inflating specific hkl reflection intensities. Back-loading or capillary spinning is mandatory to ensure a random crystallite orientation, which is required for accurate phase identification.
Thermal Motion in SCXRD: The complex bicyclic structure and bulky diphenylphosphono group exhibit high thermal motion at room temperature. Causality: Single crystals must be mounted in a cryoprotectant and analyzed under a 100 K nitrogen stream to minimize thermal ellipsoids and accurately resolve the (4R, 5R, 6S) stereocenters.
Experimental Workflow
Workflow for MAP crystallization and XRD sample preparation.
Quantitative Data Summaries
Table 1: Crystallographic and Unit Cell Parameters of MAP
Parameter
Value
Chemical Formula
C₂₉H₂₇N₂O₁₀P
Crystal System
Monoclinic
Space Group
P2₁
a (Å)
17.293(4)
b (Å)
6.142(6)
c (Å)
14.464(8)
β (°)
112.048(0)
Unit-cell volume (ų)
1424.19
| Z | 2 |
Table 2: Validated Anti-Solvent Systems for Rapid MAP Crystallization
Protocol A: Rapid Anti-Solvent Crystallization of MAP
Self-validating checkpoint: Immediate clouding and precipitation upon anti-solvent addition confirm successful supersaturation without allowing time for chemical degradation.
Dissolution: Dissolve the crude diazo-azetidinone synthesized MAP in a minimal volume of Acetonitrile (maintain strictly <5x the weight of the precursor) at 0–5 °C.
Anti-Solvent Addition: Vigorously stir the solution (400 RPM) while rapidly injecting 5 volumes of pre-chilled (2 °C) ultra-pure water.
Nucleation and Aging: Allow the mixture to stir for exactly 10–15 minutes. Caution: Prolonged aging in the mother liquor will lead to hydrolytic degradation of the beta-lactam core.
Isolation: Perform rapid vacuum filtration using a pre-chilled Büchner funnel. Wash the resulting filter cake with a cold Acetonitrile/Water mixture (1:10 v/v).
Drying: Dry the crystals under high vacuum (0.1 mbar) at 20 °C for 4 hours. Avoid elevated temperatures to prevent thermal stress and phase transition.
Protocol B: Sample Preparation for Powder X-Ray Diffraction (PXRD)
Milling: Transfer 50–100 mg of the dried MAP crystals to an agate mortar. Gently grind manually for 1–2 minutes.
Causality: Gentle milling reduces the crystallite size to the optimal 1–5 μm range required for sharp diffraction peaks, without inducing the amorphous phase transformations frequently caused by high-energy mechanical ball milling.
Sieving: Pass the powder through a 325-mesh (45 μm) analytical sieve to ensure a uniform particle size distribution.
Back-Loading: Place a cavity-style PXRD sample holder face down on a clean glass slide. Load the sieved MAP powder from the open back, gently pressing the powder bed with a textured tamper until flush.
Causality: This technique prevents the needle-like MAP crystals from aligning parallel to the surface, ensuring a true random distribution for accurate hkl intensity matching against the P2₁ space group.
Analysis: Mount the holder in the diffractometer (using CuKα1 radiation, λ = 1.54056 Å) and scan from 5° to 50° 2θ with a step size of 0.013°.
Protocol C: Sample Preparation for Single Crystal X-Ray Diffraction (SCXRD)
Crystal Selection: Under a polarized light microscope, identify a single, un-twinned MAP crystal (approximately 0.1 × 0.1 × 0.2 mm).
Self-validating checkpoint: The crystal must exhibit sharp, uniform extinction when rotated between crossed polarizers, confirming a single crystalline domain.
Cryoprotection: Submerge the selected crystal in a drop of Paratone-N oil on a glass slide.
Causality: The heavy oil displaces surface moisture and hardens into an amorphous glass at cryogenic temperatures, securing the crystal to the mount without applying mechanical stress that could induce cracking.
Mounting: Scoop the crystal using a polyimide loop (e.g., MiTeGen) sized appropriately for the crystal's dimensions.
Cryo-Cooling: Immediately transfer the loop to the diffractometer's goniometer head, placing it directly into a 100 K cold nitrogen gas stream.
Causality: Flash-cooling freezes the Paratone-N, locks the MAP conformation, and drastically reduces thermal vibrations, enabling high-resolution structural refinement of the critical stereocenters.
References
Ma, X., Yan, J., Tang, P., & Li, H. (2015). X-ray powder diffraction data for beta-methyl vinyl phosphate (C29H27N2O10P). Powder Diffraction, 30(2), 173-175. Cambridge University Press.[Link]
Lee, J. H., et al. (2010). Stereoselective Preparation of Beta-Methyl Vinyl Phosphate Carbapenem. Korean Patent No. KR101049267B1. Korean Intellectual Property Office.
Method
High-Sensitivity LC-MS/MS Quantification of β-Methyl Vinyl Phosphate (C29H27N2O10P) in Meropenem API
Regulatory Context and Mechanistic Rationale In the synthesis of carbapenem antibiotics such as Meropenem, β-methyl vinyl phosphate (commonly referred to as MAP), with the chemical formula C29H27N2O10P , serves as a crit...
Author: BenchChem Technical Support Team. Date: April 2026
Regulatory Context and Mechanistic Rationale
In the synthesis of carbapenem antibiotics such as Meropenem, β-methyl vinyl phosphate (commonly referred to as MAP), with the chemical formula C29H27N2O10P , serves as a critical intermediate[1]. Structurally, it is an azabicyclo[3.2.0]hept-2-ene derivative containing a reactive diphenyl phosphate leaving group and a 4-nitrobenzyl ester protecting group [2].
Due to the electrophilic nature of the enol phosphate moiety, MAP is flagged as a Potential Genotoxic Impurity (PGI) under the ICH M7 regulatory guidelines. Consequently, drug development professionals must quantify this impurity at trace levels (parts-per-billion, ppb) within the final Active Pharmaceutical Ingredient (API).
The Analytical Challenge and Causality
To achieve a Limit of Detection (LOD) in the ppb range, analysts must inject highly concentrated API solutions (e.g., 30 mg/mL) into the LC-MS/MS system [1]. However, introducing this massive concentration of polar Meropenem API directly into an Electrospray Ionization (ESI) source will cause:
Severe Ion Suppression: The API outcompetes the trace impurity for charge droplets, extinguishing the impurity signal.
Source Fouling: Rapid accumulation of non-volatile API residues on the MS sampling cone.
The Solution: A time-programmed valve-switching methodology. Meropenem is highly polar and elutes early in reversed-phase chromatography. Conversely, MAP (C29H27N2O10P) is highly lipophilic (XLogP3 ~4.8) due to its diphenyl and nitrobenzyl groups [2]. By utilizing a C18 column, the polar API elutes first and is diverted to waste, while the strongly retained MAP elutes later and is directed into the mass spectrometer.
Experimental Workflow Diagram
Figure 1: Valve-switching LC-MS/MS workflow for trace PGI analysis in Meropenem API.
Step-by-Step Methodology: A Self-Validating Protocol
To ensure a self-validating system, this protocol incorporates a matrix-matched blank, a System Suitability Test (SST), and an Internal Standard (IS) to continuously monitor extraction efficiency and correct for residual matrix effects.
Step 1: Preparation of Solutions
Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50, v/v).
Internal Standard (IS) Solution: Prepare a 10 ng/mL solution of Omeprazole (or a stable-isotope labeled analog) in the diluent. Rationale: Omeprazole has a similar retention profile to MAP under these conditions and normalizes ionization fluctuations [1].
API Sample Preparation: Accurately weigh 300 mg of Meropenem API into a 10 mL volumetric flask. Dissolve and make up to volume with the IS Solution (Final concentration: 30 mg/mL API).
Standard Spiking (Self-Validation): Prepare a spiked API sample at the target limit (e.g., 1.5 ppm relative to API) to confirm recovery and validate the absence of signal suppression.
Step 2: UPLC Separation and Valve Switching
Chromatographic separation is achieved using an Acquity UPLC BEH C18 column, which provides the necessary hydrophobic retention to separate the API from the C29H27N2O10P impurity [1].
Mobile Phase A: 0.1% Formic Acid in Water (Promotes [M+H]+ formation)
Mobile Phase B: Acetonitrile
Table 1: UPLC Gradient and Valve Switching Program
Time (min)
Flow Rate (mL/min)
% Mobile Phase A
% Mobile Phase B
Valve Position
Rationale
0.0
0.4
95
5
Waste
API loading; highly polar Meropenem elutes.
3.0
0.4
95
5
Waste
API completely diverted to waste.
3.5
0.4
10
90
MS Source
Gradient ramp to elute lipophilic MAP.
6.0
0.4
10
90
MS Source
MAP (C29H27N2O10P) and IS elute.
6.1
0.4
95
5
Waste
Column re-equilibration.
8.0
0.4
95
5
Waste
End of run.
Step 3: Tandem Mass Spectrometry (MS/MS) Detection
The exact monoisotopic mass of C29H27N2O10P is 594.14 Da [2]. In positive ESI mode, it readily forms a protonated precursor ion at m/z 595.1. Upon collision-induced dissociation (CID), the diphenyl phosphate moiety predictably cleaves, yielding a dominant product ion at m/z 251.1 (diphenyl phosphate fragment).
Step 4: System Suitability and Data Acceptance Criteria
To ensure the trustworthiness of the analytical run, the system must pass the following self-validating criteria before sample analysis:
Blank Verification: Injection of the diluent must show no interfering peaks at the retention times of MAP or the IS (S/N < 3).
SST Precision: Six consecutive injections of the target limit standard must yield a Peak Area %RSD of ≤ 5.0%.
Recovery Check: The spiked API sample must demonstrate a recovery of 80% - 120%, proving that the valve-switching mechanism successfully eliminated matrix-induced ion suppression.
References
Grigori, K., et al. "Chemometrically assisted development and validation of LC-MS/MS method for the analysis of potential genotoxic impurities in meropenem active pharmaceutical ingredient." Journal of Pharmaceutical and Biomedical Analysis, vol. 145, 2017, pp. 307-314. URL: [Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10304013, (4-nitrophenyl)methyl (4R,5R,6S)-3-[(diphenoxyphosphoryl)oxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate". PubChem, 2024. URL:[Link]
Cambridge Structural Database. "X-ray powder diffraction data for beta-methyl vinyl phosphate (C29H27N2O10P)". Powder Diffraction, Cambridge University Press, 2015. URL:[Link]
Application
synthesis pathway of doripenem from C29H27N2O10P precursor
Advanced Synthesis Pathway of Doripenem from MAP Precursor (C29H27N2O10P): A Comprehensive Protocol Mechanistic Rationale & Precursor Profiling Doripenem is a highly potent, broad-spectrum 1β-methylcarbapenem antibiotic...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Synthesis Pathway of Doripenem from MAP Precursor (C29H27N2O10P): A Comprehensive Protocol
Mechanistic Rationale & Precursor Profiling
Doripenem is a highly potent, broad-spectrum 1β-methylcarbapenem antibiotic utilized as a last-line defense against multi-drug-resistant bacterial infections. Its laboratory and industrial-scale synthesis relies fundamentally on the advanced intermediate MAP (β-methyl vinyl phosphate, chemical formula: C29H27N2O10P) . MAP provides the critical bicyclic carbapenem core, pre-functionalized with a stereospecific 1β-methyl substitution that imparts vital metabolic stability against renal dehydropeptidase-I (DHP-I).
Causality of Design: The diphenoxyphosphoryloxy moiety at the C-3 position of the MAP precursor acts as an exceptional electrophilic leaving group. When reacted with a nucleophilic thiol (the pyrrolidine side chain) in the presence of a non-nucleophilic organic base, it drives a highly efficient addition-elimination reaction to form the thioether linkage . Furthermore, the p-nitrobenzyl (PNB) ester protecting the C-2 carboxylate and the p-nitrobenzyloxycarbonyl (PNZ) protecting the side-chain amine are strategically selected. These specific protecting groups allow for simultaneous, global cleavage via palladium-catalyzed hydrogenolysis under mild, neutral conditions, thereby preventing the hydrolytic degradation of the highly fragile β-lactam ring .
Quantitative Data Summary
To establish a self-validating workflow, target yields and purity metrics must be benchmarked at each intermediate stage.
Intermediate / Compound
Molecular Formula
Molecular Weight ( g/mol )
Typical Step Yield (%)
Purity Target (HPLC)
MAP Precursor
C29H27N2O10P
594.51
N/A (Starting Material)
≥ 98.0%
Protected Thiol Side Chain
C20H28N4O9S2
532.59
N/A (Starting Material)
≥ 97.5%
Protected Doripenem
C35H40N6O13S2
816.85
85 - 90%
≥ 95.0%
Doripenem Monohydrate
C15H24N4O6S2 · H2O
438.52
75 - 80% (from protected)
≥ 99.5%
Process Visualization
Logical workflow for the synthesis of Doripenem from MAP precursor (C29H27N2O10P).
Step-by-Step Synthetic Protocol
Phase 1: Thiol Deprotection and Nucleophilic Substitution (Coupling)
Preparation of Free Thiol: Dissolve the protected pyrrolidine thioacetate side chain (1.05 eq) in anhydrous acetonitrile (ACN) under a strict nitrogen atmosphere. Cool the reactor to between -5°C and 0°C. Add a mild base (e.g., aqueous sodium hydroxide) dropwise to selectively cleave the acetyl group.
Self-Validation Check: Monitor the reaction via HPLC. Do not proceed until the thioacetate peak is completely consumed (<1% remaining) to prevent unreacted starting material from contaminating the coupling phase.
MAP Addition: To the freshly generated free thiol solution, add the MAP precursor (C29H27N2O10P, 1.0 eq) in one continuous portion.
Base-Promoted Coupling: Slowly add N,N-diisopropylethylamine (DIPEA, 1.5 eq) while maintaining the internal reactor temperature below 5°C. Causality: The basic environment deprotonates the thiol, maximizing its nucleophilicity for the attack on the C-3 position of the MAP core, efficiently displacing the bulky diphenyl phosphate group.
Quenching and Extraction: After 2-3 hours of stirring, verify >98% MAP conversion via HPLC. Quench the reaction with cold phosphate buffer (pH 6.5). Extract the protected doripenem intermediate into ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Phase 2: Global Deprotection via Catalytic Hydrogenolysis
System Setup: Dissolve the protected doripenem intermediate in a biphasic mixture of tetrahydrofuran (THF) and an aqueous MOPS (3-(N-morpholino)propanesulfonic acid) buffer (pH 7.0). Causality: The MOPS buffer is absolutely critical to maintain a neutral pH during deprotection; the "naked" carbapenem core is highly susceptible to both acidic and basic hydrolytic cleavage once the protecting groups are removed.
Hydrogenation: Purge the reactor thoroughly with nitrogen, then introduce hydrogen gas (H2) at 30-40 psi. Maintain the temperature strictly at 15°C to 20°C. Stir vigorously for 3 to 4 hours. The PNB and PNZ groups are cleaved, releasing p-toluidine and carbon dioxide as byproducts.
Filtration: Once hydrogen uptake ceases, vent the H2 and purge with N2. Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with cold water.
Phase 3: Isolation and Crystallization
Phase Separation: Separate the aqueous layer (containing the crude doripenem zwitterion) from the THF layer (which retains organic byproducts like p-toluidine). Wash the aqueous layer once with dichloromethane to extract any residual organic impurities.
Crystallization: Cool the aqueous layer to 0°C–5°C. Slowly add a miscible anti-solvent, such as methanol or ethanol, over a 1-hour period until the solution becomes slightly turbid.
Seeding: Seed the mixture with pure doripenem monohydrate crystals to induce controlled nucleation. Continue stirring at 0°C for 2 hours.
Filtration and Drying: Collect the precipitate via vacuum filtration. Wash the filter cake with cold ethanol, then dry under vacuum at 30°C to a constant weight to yield pharmaceutical-grade doripenem monohydrate.
Quality Control & Impurity Profiling
A robust, self-validating protocol requires rigorous impurity tracking. The primary process-related impurities that must be monitored include:
MAP-alpha Isomer: An epimer at the C-4 position of the MAP precursor. If present in the starting material, it propagates through the entire synthesis, resulting in the inactive alpha-methyl doripenem impurity. Starting MAP must be qualified to contain <0.1% alpha-isomer.
Disulfide Dimers: Formed by the oxidative coupling of the free thiol side chain before it can react with MAP . Causality: Degassing all solvents with nitrogen prior to Phase 1 is essential to prevent this oxidative dimerization, which directly reduces overall yield.
Hydrolytic Degradants: The β-lactam ring will open if the pH deviates during hydrogenation. Continuous pH monitoring of the MOPS buffer is mandatory to prevent the formation of open-ring degradants.
References
Towards Antibiotic Synthesis in Continuous-Flow Processes. MDPI.[Link]
Practical Large-Scale Synthesis of Doripenem: A Novel 1β-Methylcarbapenem Antibiotic. Organic Process Research & Development.[Link]
CN105254632A - Preparation method of doripenem.
Synthesis And Characterization Of Process-Related Impurities In Doripenem. International Journal of Creative Research Thoughts (IJCRT).[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Resolving HPLC Peak Tailing for Meropenem and Its Polar Impurities
Welcome to the technical support resource for resolving complex chromatographic challenges. This guide is designed for researchers, analytical scientists, and drug development professionals encountering peak asymmetry is...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support resource for resolving complex chromatographic challenges. This guide is designed for researchers, analytical scientists, and drug development professionals encountering peak asymmetry issues, specifically focusing on the analysis of meropenem and its polar, phosphorylated impurities such as C29H27N2O10P. As a Senior Application Scientist, my goal is to provide not just a list of steps, but a deep, mechanistic understanding of the problem, enabling you to develop robust and reliable HPLC methods.
Part 1: The "Why" - Understanding the Root Causes of Peak Tailing
Peak tailing is more than a cosmetic issue; it compromises resolution, reduces sensitivity, and leads to inaccurate quantification[1][2]. For a complex molecule like a meropenem impurity with the formula C29H27N2O10P, the peak shape is dictated by its intricate chemical nature. The structure contains multiple amine functionalities (making it basic), a phosphate group (highly acidic and a potent metal chelator), and numerous other polar groups. This combination makes it exceptionally prone to secondary interactions with the HPLC column and system.
The two primary culprits behind the severe peak tailing observed for this type of analyte are:
Secondary Silanol Interactions: Standard silica-based reversed-phase columns have residual, unbonded silanol groups (Si-OH) on their surface. At typical mobile phase pH ranges (e.g., pH 3-7), these silanols can become ionized (Si-O⁻), creating highly active sites. The positively charged amine groups on your analyte will interact strongly with these anionic sites via ion-exchange, creating a secondary retention mechanism that results in a tailing peak.[3][4]
Analyte-Metal Chelation: The phosphate group in the C29H27N2O10P impurity is a strong chelating agent. It can form complexes with trace metal ions (like iron, titanium, or copper) that may be present on the surface of the silica, in the stainless-steel column frit, or elsewhere in the HPLC flow path.[5][6][7] This interaction also acts as a strong, undesirable retention mechanism, causing significant peak tailing.
Figure 1: Primary and secondary interactions causing peak tailing.
Part 2: Systematic Troubleshooting Guide & FAQs
A logical, step-by-step approach is critical to efficiently diagnose and solve the problem. Changing one variable at a time will help you pinpoint the exact cause.
Figure 2: A logical workflow for troubleshooting peak tailing.
FAQ 1: My peak for the C29H27N2O10P impurity is tailing badly. What is the first and most effective parameter to adjust?
Answer: The single most impactful parameter to adjust first is the mobile phase pH .
The primary cause of tailing for basic compounds is the interaction with ionized silanol groups on the silica surface[3][8]. These silanol groups are acidic and have a pKa in the range of 3.5-4.5. By lowering the mobile phase pH to ≤ 3, you protonate these silanols (Si-O⁻ → Si-OH), effectively neutralizing their negative charge. This dramatically reduces the ionic interaction with your protonated basic analyte, leading to a significant improvement in peak shape.[1][9][10]
Actionable Step: Modify your aqueous mobile phase (Mobile Phase A) to include an acidifier. A concentration of 0.1% formic acid (pH ≈ 2.8) or 0.1% phosphoric acid (pH ≈ 2.1) is an excellent starting point.[11]
FAQ 2: I've lowered the pH to 2.8, and the peak shape has improved but still tails. What's next?
Answer: If pH adjustment alone is insufficient, the issue likely lies with the column chemistry or a combination of factors.
Not all C18 columns are created equal. Older columns, often made with "Type A" silica, have a higher metal content and a greater population of acidic silanol groups that are difficult to deactivate.[10][12]
Actionable Step: Switch to a modern, high-purity "Type B" silica column that is fully end-capped. End-capping is a process that chemically derivatizes most of the remaining silanol groups after the C18 chains are bonded, making the surface more inert.[3][8][9] Look for columns specifically marketed as "base-deactivated" or suitable for polar analytes.
FAQ 3: I'm using a modern, end-capped column at low pH, but significant tailing persists. Could it be metal chelation?
Answer: Yes, this is a strong possibility, especially given the phosphate group in your analyte's structure. At this stage, metal chelation becomes the primary suspect. The analyte is likely interacting with metallic impurities on the stationary phase or with the stainless steel components of your HPLC system.[4][6]
Actionable Step 1 (Diagnosis & Treatment): Add a competitive chelating agent to your mobile phase. Ethylenediaminetetraacetic acid (EDTA) is an excellent choice. By introducing a small concentration of EDTA (e.g., 0.1-0.5 mM) into your mobile phase, it will bind to the active metal sites in the system, preventing your analyte from interacting with them.[7] If the peak shape improves dramatically upon adding EDTA, you have confirmed metal chelation as a major contributor.
Actionable Step 2 (System Passivation): If you cannot keep EDTA in your mobile phase (e.g., for LC-MS applications), you should perform a system passivation. See the detailed protocol below.
FAQ 4: Could my HPLC system hardware be the problem?
Answer: Yes, this is known as an "extra-column effect." If all peaks in your chromatogram are tailing (especially early eluting ones), this is a likely cause.[9] However, even if only your specific analyte is tailing, interactions with metal hardware can be a factor.
Check Connections: Ensure all tubing connections, especially between the injector, column, and detector, are made properly with no gaps to minimize dead volume.[8][13]
Consider a Bio-Inert System: For persistent metal chelation issues, using a system with PEEK or other bio-inert flow paths can be the ultimate solution, as it eliminates most sources of metal ion leaching.[6]
Part 3: Key Experimental Protocols & Data
Protocol 1: System and Column Passivation for Metal Contamination
This protocol is designed to remove metallic ions from the column and HPLC flow path that may be causing peak tailing via chelation.
Objective: To inactivate metal sites within the HPLC system that cause secondary interactions with chelating analytes.
Materials:
Reagent Grade EDTA, Disodium Salt
HPLC Grade Water
HPLC Grade Methanol or Acetonitrile
Procedure:
Prepare Passivation Solution: Create a solution of 0.1 M EDTA in HPLC grade water. You may need to adjust the pH slightly with NaOH to fully dissolve the EDTA. Filter the solution through a 0.45 µm filter.
Disconnect Detector: To avoid contaminating the detector cell, disconnect the tubing from the column outlet that leads to the detector. Direct this tubing to a waste container.
System Flush (without column):
Replace the column with a union.
Flush all HPLC flow paths (pump, autosampler, tubing) with HPLC grade water for 20 minutes at 1 mL/min.
Flush the system with the 0.1 M EDTA solution for 60 minutes at 0.5 mL/min.
Flush again with HPLC grade water for at least 60 minutes to remove all traces of EDTA.
Column Flush (Separately):
Install the column in the system.
Flush the column with your initial mobile phase (without buffer or additives) for 15 minutes.
Flush the column with the 0.1 M EDTA solution at a low flow rate (e.g., 0.2 mL/min) for 90-120 minutes. Caution: Check the column's pH stability; this high concentration EDTA wash is aggressive.
Flush the column with HPLC grade water for at least 60 minutes to remove all EDTA.
Re-equilibration: Reconnect the system and detector. Equilibrate the column with your analytical mobile phase until a stable baseline is achieved.
Test: Inject your standard and compare the peak shape to the pre-passivation chromatogram.
Data Summary: Troubleshooting Strategies and Expected Outcomes
Strategy
Parameter Changed
Mechanism of Action
Expected Outcome
Primary Analyte Type Affected
pH Adjustment
Lower mobile phase pH to 2.5-3.0
Protonates silanol groups (Si-OH), neutralizing their charge.
Significant reduction in tailing, improved peak symmetry.
Technical Support Center: Optimizing Liquid Chromatography for C29H27N2O10P
Welcome to the technical support center for optimizing the liquid chromatography (LC) mobile phase for C29H27N2O10P. This guide is designed for researchers, scientists, and drug development professionals who are encounte...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for optimizing the liquid chromatography (LC) mobile phase for C29H27N2O10P. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in developing robust and reproducible analytical methods for this and similar complex molecules.
The molecular formula C29H27N2O10P suggests a highly polar, ionizable molecule, likely containing a phosphate group and nitrogenous bases. For the purpose of this guide, we will use a representative model structure: a phosphorylated flavonoid glycoside. This structure contains multiple challenges for chromatography: a highly acidic phosphate group (pKa ~2), phenolic hydroxyls (pKa ~7-10), and significant polarity from the sugar moiety, making it poorly retained and prone to poor peak shape in standard reversed-phase methods.
This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to navigate these challenges, grounded in the fundamental principles of separation science.
Part 1: FAQs - Initial Method Development Strategy
This section addresses the critical first steps in establishing a viable LC method for a complex molecule like C29H27N2O10P.
Q1: What are the most critical physicochemical properties of C29H27N2O10P to consider, and how do they guide my choice of LC method?
Answer: Understanding the analyte's properties is the foundation of successful method development. For C29H27N2O10P, the key properties are its polarity and its ionization behavior (pKa).
Polarity: The high oxygen and phosphorus content makes the molecule very hydrophilic (water-loving). This predicts that it will have very weak retention on traditional nonpolar stationary phases like C18. This issue often leads to elution near the void volume, making quantification unreliable.[1][2]
Ionization (pKa): The phosphate group is strongly acidic (pKa1 ~2), meaning it will be negatively charged at most pH values used in reversed-phase HPLC.[3] Nitrogen-containing functional groups may be basic and carry a positive charge at low pH. This multi-ionic character means that the mobile phase pH will be a critical parameter controlling retention and peak shape.[4][5]
These properties suggest two primary starting points for method development:
Reversed-Phase HPLC (RP-HPLC): The most common LC mode, but it will require significant modification to retain and resolve such a polar compound.
Hydrophilic Interaction Liquid Chromatography (HILIC): A powerful alternative specifically designed for highly polar analytes that are poorly retained in reversed-phase.[1][6][7][8][9]
Q2: I want to start with Reversed-Phase (RP-HPLC). What are the best initial column and mobile phase conditions?
Answer: While challenging, RP-HPLC is a good starting point due to its robustness and familiarity. However, standard C18 columns and neutral mobile phases will likely fail.
Recommended Starting Conditions for RP-HPLC:
Parameter
Recommendation
Rationale & Expert Insights
Stationary Phase
"Aqueous-Stable" C18/C8 or Polar-Embedded Phase
Standard C18 phases can undergo "phase collapse" with the highly aqueous mobile phases needed for polar analytes, leading to sudden loss of retention. Aqueous-stable columns have modified bonding to prevent this. Polar-embedded phases (e.g., amide, carbamate) offer alternative selectivity and can improve retention and peak shape for hydrophilic compounds.
Mobile Phase A
Buffered Water (pH Adjusted)
A buffer is essential to control the ionization state of the analyte and the column's surface silanols.[4] Starting at a low pH (e.g., 2.5-3.0) is highly recommended.
Mobile Phase B
Acetonitrile or Methanol
Acetonitrile is generally the first choice due to its lower viscosity and UV transparency. Methanol offers different selectivity and can be a valuable tool for optimization.[10]
Buffer/Additive
0.1% Formic Acid (FA) or Phosphoric Acid (PA)
For initial screening, 0.1% FA (pH ~2.7) is an excellent, MS-friendly choice. It protonates the phosphate group (reducing its charge) and silanols on the column surface, which minimizes peak tailing for basic compounds.[3][10] If peak shape is still poor, a small amount of a stronger acid like phosphoric acid can be more effective, though it is not MS-compatible.
Gradient
Start with a broad screening gradient (e.g., 5% to 95% B over 15 minutes)
This will quickly establish the approximate elution conditions and determine if the analyte can be retained at all.[4]
Temperature
30-40 °C
Elevated temperature can improve peak efficiency by reducing mobile phase viscosity. It can also affect selectivity.[11] Maintaining a stable temperature is crucial for reproducible retention times.
Q3: When should I consider using Hydrophilic Interaction Liquid Chromatography (HILIC)?
Answer: You should strongly consider HILIC if you observe little to no retention of C29H27N2O10P in reversed-phase, even after trying aqueous-stable columns and low pH mobile phases. HILIC is specifically designed for this scenario.[1][7][9]
The HILIC separation mechanism relies on partitioning the polar analyte into a water-enriched layer on the surface of a polar stationary phase. The mobile phase is highly organic (typically >70% acetonitrile), which is a key advantage for MS sensitivity.[6][8]
Workflow for Deciding Between RP-HPLC and HILIC:
Caption: Decision workflow for initial LC mode selection.
Part 2: Troubleshooting Guide - Common Problems & Solutions
This section provides direct answers to specific issues you may encounter during method development.
Problem 1: Poor Peak Shape (Tailing)
Q: My peak for C29H27N2O10P shows significant tailing, even with good retention. What is happening and how do I fix it?
Answer: Peak tailing is one of the most common problems, especially for a molecule with both acidic (phosphate) and potentially basic (nitrogen) groups.[12] The primary cause is unwanted secondary interactions between the analyte and the stationary phase.
Root Causes and Step-by-Step Solutions:
Cause: Silanol Interactions. The silica backbone of most columns has residual silanol groups (Si-OH). At mid-range pH (e.g., >4), these silanols become deprotonated (SiO-) and can strongly interact with any positively charged parts of your molecule, causing severe tailing.[13]
Solution 1: Lower the Mobile Phase pH. This is the most effective solution. By adding an acid like formic acid or TFA to bring the pH to <3, you protonate the silanols, neutralizing their negative charge and minimizing the unwanted interaction.[3][14] A good rule of thumb is to work at a pH at least 2 units away from the analyte's pKa.[3]
Solution 2: Use a High-Purity, End-Capped Column. Modern columns are designed with better end-capping to shield these silanols, but performance can still vary. Ensure you are using a high-quality, base-deactivated column.
Cause: Insufficient Buffer Capacity. If your buffer concentration is too low, the sample itself can alter the local pH on the column, leading to inconsistent ionization and peak distortion.[12]
Solution: Increase Buffer Concentration. If using a buffer like ammonium formate or acetate, ensure the concentration is sufficient (typically 10-20 mM) to control the pH effectively. Always measure the pH of the aqueous portion of the mobile phase before mixing with the organic solvent.[4]
Cause: Column Overload. Injecting too much mass of the analyte can saturate the stationary phase, leading to peak fronting or tailing.[15][14]
Solution: Reduce Sample Concentration. Perform a dilution series (e.g., inject 1/2, 1/5th, and 1/10th of your current concentration) to see if the peak shape improves. If it does, you were overloading the column.
Troubleshooting Workflow for Peak Tailing:
Caption: Systematic approach to diagnosing and fixing peak tailing.
Problem 2: Inconsistent Retention Times
Q: My retention times are drifting from one injection to the next. What are the most common causes?
Answer: Drifting retention times are a sign of an unstable chromatographic system. For a complex molecule like C29H27N2O10P, the most likely culprits are insufficient column equilibration or issues with the mobile phase.
Root Causes and Step-by-Step Solutions:
Cause: Insufficient Column Equilibration. This is the most frequent cause, especially when using buffered mobile phases or ion-pairing agents. The column needs time for its surface chemistry to reach a steady state with the mobile phase.
Solution: Increase Equilibration Time. For a new method, start with a long equilibration time (e.g., 20-30 column volumes) and monitor the baseline and a reference injection until the retention time is stable. Define this required time in your standard operating procedure (SOP).
Cause: Poorly Prepared Mobile Phase. Inconsistent preparation of the mobile phase, especially the buffer concentration and pH, will directly impact the retention of an ionizable analyte.[12]
Solution: Standardize Mobile Phase Preparation. Always use a calibrated pH meter. Prepare the aqueous phase by dissolving the buffer salts/acid completely, adjust the pH, and then filter. If pre-mixing, use a graduated cylinder for accuracy and ensure thorough mixing. Always degas your solvents.[14]
Cause: Temperature Fluctuations. Changes in ambient temperature can affect mobile phase viscosity and retention.[15]
Solution: Use a Column Thermostat. A column oven is essential for reproducible chromatography. Set it to a temperature slightly above ambient (e.g., 30 °C) to ensure stability.
Problem 3: Analyte is Still Unretained in Reversed-Phase
Q: I've tried an aqueous-stable column and a low pH mobile phase, but my compound still elutes in the void. What are my options?
Answer: If aggressive reversed-phase conditions fail to provide adequate retention (retention factor k < 2), it is time to consider alternative chromatographic modes.
Recommended Options for Highly Polar Analytes:
Technique
Principle
Advantages
Disadvantages
HILIC
Partitioning of a polar analyte onto a polar stationary phase from a high-organic mobile phase.[8][9]
Excellent retention for very polar compounds.[1][7] High organic mobile phase enhances MS sensitivity.[6] Orthogonal selectivity to RP.
Can have longer equilibration times. Mobile phase and sample solvent preparation are critical.
Ion-Pair Chromatography (IPC)
An ion-pairing reagent (e.g., a quaternary amine for an acidic analyte) is added to the RP mobile phase. It pairs with the charged analyte, forming a neutral, more hydrophobic complex that can be retained.[16][17][18]
Can provide excellent retention and selectivity on standard RP columns.[2][16]
Can cause strong ion suppression in MS.[17] Reagents can permanently modify the column and are difficult to wash out.[19] May suffer from reproducibility issues.[19]
Porous Graphitic Carbon (PGC)
A unique stationary phase that retains polar compounds via a polarizability-based mechanism, distinct from RP or HILIC.
Excellent retention for very polar and structurally similar compounds.[20] Stable across the entire pH range (1-14).
Can have different selectivity that may require more method development. Can be more expensive.
Expert Recommendation: For C29H27N2O10P, HILIC is the most robust and modern alternative. It avoids the MS-incompatibility and column contamination issues associated with ion-pairing reagents.[7] Start with an amide- or diol-based HILIC column and a mobile phase of acetonitrile with 5-10% aqueous buffer (e.g., 10 mM ammonium formate, pH 3).
References
D. S. Bell, "Hydrophilic interaction liquid chromatography (HILIC)
ALWSCI, "Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables," ALWSCI Blog, 2025.
Chromatography and Instruments, "Troubleshooting Poor Peak Shape and Resolution in HPLC," YouTube, 2024.
Agilent Technologies, "Control pH During Method Development for Better Chromatography," Agilent Applic
Chromasir, "Common Causes of Poor Peak Shape in HPLC and How to Fix Them," Chromasir News, 2025.
Thermo Fisher Scientific, "Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns," Thermo Fisher Scientific C
Technology Networks, "Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applic
Biotage, "How does an acid pH affect reversed-phase chromatography separ
YAZAWA, "YAZAWA HPLC COLUMN SCHOOL - Normal-phase and Reversed-phase," Yazawa Column School, N/A.
Waters Corporation, "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques," W
Thermo Fisher Scientific, "HPLC for the Retention and Resolution of Very Polar Compounds," Thermo Fisher Applic
P. D. De Bievre, et al., "Optimizing selectivity during reversed-phase high performance liquid chromatography method development: prioritizing experimental conditions," PubMed, 2013.
Technical Support Center: Troubleshooting C29H27N2O10P (MAP) Reactions in Carbapenem Synthesis
Welcome to the Process Chemistry Technical Support Center. As drug development professionals, you know that synthesizing carbapenem antibiotics—specifically the coupling of C29H27N2O10P (Beta-Methyl vinyl phosphate, comm...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry Technical Support Center. As drug development professionals, you know that synthesizing carbapenem antibiotics—specifically the coupling of C29H27N2O10P (Beta-Methyl vinyl phosphate, commonly known as MAP )—is notoriously challenging.
MAP serves as the critical bicyclic core intermediate in the synthesis of broad-spectrum antibiotics like Meropenem and Biapenem[1]. However, the highly strained nature of its azabicyclo[3.2.0]hept-2-ene ring makes it highly susceptible to degradation, epimerization, and byproduct formation during the thiol side-chain coupling step.
This guide is designed by senior application scientists to help you diagnose, troubleshoot, and eliminate byproduct formation during MAP reactions by understanding the fundamental causality of the chemistry.
Diagnostic FAQs: Understanding Reaction Causality
Q: Why am I seeing significant
β
-lactam ring opening during the thiol coupling step?
A: The carbapenem bicyclic core of C29H27N2O10P exhibits extreme torsional and angle strain compared to other
β
-lactams, making it highly unstable in aqueous or basic conditions[2]. When utilizing unhindered bases (like NaOH or Triethylamine) or in the presence of trace moisture, the base or water acts as a nucleophile rather than just an acid scavenger. It attacks the highly electrophilic lactam carbonyl, irreversibly cleaving the C-N bond to form a ring-opened degradant. Solution: Strictly utilize sterically hindered, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) and maintain rigorously anhydrous conditions.
Q: How do I minimize the formation of disulfide byproducts from the mercapto-pyrrolidine side chain?
A: The thiol side chain used in the coupling reaction is highly susceptible to oxidative dimerization. If the reaction solvent (typically DMF or Acetonitrile) contains dissolved oxygen, the thiol will oxidize and couple with itself (forming an -S-S- bond) rather than substituting the diphenyl phosphate leaving group on the MAP core. Solution: Implement strict solvent degassing protocols (sparging with Argon) prior to the introduction of the thiol reagent.
Q: What causes the epimerization of the
1β
-methyl group, and how can it be prevented?
A: The proton at the C-4 position (adjacent to the carbonyl) is slightly acidic. Prolonged exposure to strong bases at temperatures above 5°C leads to base-catalyzed enolization. Upon reprotonation, the molecule often adopts the thermodynamically favored but pharmacologically inactive
1α
-methyl configuration. Solution: Maintain strict cryogenic control (-20°C to 5°C) during base addition and limit reaction times by utilizing real-time In-Process Controls (IPCs).
Mechanistic Workflows & Troubleshooting Logic
To effectively troubleshoot, you must visualize the competing pathways in the reaction vessel. The diagram below illustrates how optimal conditions drive the formation of the target Meropenem intermediate, while deviations trigger specific byproduct cascades.
Reaction pathway of MAP coupling highlighting target formation and primary byproduct routes.
Troubleshooting Logic Tree
If your LC-MS indicates low yields, use the following logic tree to identify the specific failure mode based on the molecular weight and retention time of the impurities.
Troubleshooting logic tree for identifying and resolving byproduct formation in MAP reactions.
Quantitative Data: Base Selection & Byproduct Formation
The choice of base and temperature directly dictates the ratio of target product to degradants. The following table summarizes historical process data demonstrating why DIPEA is the industry standard for this reaction[3].
To achieve >92% yield while suppressing the byproducts outlined above, execute the following self-validating protocol. This methodology relies on built-in causality checks to ensure the reaction environment is correct before proceeding.
Step 1: Reagent Preparation & Degassing
Action: Charge a dry, jacketed reactor with 1.0 equivalent of MAP (C29H27N2O10P) and 1.1 equivalents of the mercapto-pyrrolidine side chain in anhydrous N,N-dimethylformamide (DMF) (10 volumes).
Causality: Anhydrous DMF prevents water-induced hydrolysis of the
β
-lactam ring.
Validation: Sparge the solution with Argon for 15 minutes. The system is validated for the next step when dissolved oxygen levels drop below 1 ppm, preventing disulfide dimerization.
Step 2: Cryogenic Base Addition
Action: Cool the reactor jacket to 0°C. Once the internal temperature stabilizes between 0°C and 5°C, begin the dropwise addition of 1.2 equivalents of DIPEA over 30 minutes.
Causality: DIPEA provides the necessary basicity to scavenge the diphenyl phosphate leaving group without acting as a nucleophile. Dropwise addition prevents localized exothermic spikes that drive
1β
-methyl epimerization.
Step 3: In-Process Control (IPC) & Reaction Monitoring
Action: Allow the reaction to stir for 2.5 hours at 5°C.
Validation: At the 2.5-hour mark, pull a 10 µL aliquot, quench it immediately in a pH 6.5 phosphate buffer, and analyze via HPLC. The protocol validates its own completion when the MAP peak area is <1.0%. If MAP >1.0%, continue stirring and re-sample in 30 minutes. Do not add additional base.
Step 4: Quench and Product Isolation
Action: Upon IPC validation, rapidly transfer the reaction mixture into 30 volumes of vigorously stirred ice water (0°C to 2°C).
Causality: Rapid aqueous quenching precipitates the highly hydrophobic protected Meropenem intermediate[3]. Keeping the water near 0°C kinetically halts any residual hydrolysis, while the diphenyl phosphate byproduct remains dissolved in the aqueous layer, effectively separating it from the target API intermediate.
Action: Filter the resulting white crystalline solid, wash with cold water, and dry under reduced pressure at 35°C until constant weight is achieved.
References
National Center for Biotechnology Information (PMC). Synthesis, pH-Dependent, and Plasma Stability of Meropenem Prodrugs for Potential Use Against Drug-Resistant Tuberculosis. Retrieved from [Link]
National Center for Biotechnology Information (PubMed). Recent advances in the chemistry and biology of carbapenem antibiotics. Retrieved from [Link]
Technical Support Center: Handling Moisture Sensitivity of Meropenem Intermediate C29H27N2O10P
Welcome to the Technical Support Center for the handling, storage, and reaction troubleshooting of C29H27N2O10P , systematically known as β -methyl vinyl phosphate (MAP)[1]. This critical intermediate—(4-nitrophenyl)meth...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the handling, storage, and reaction troubleshooting of C29H27N2O10P , systematically known as
β
-methyl vinyl phosphate (MAP)[1]. This critical intermediate—(4-nitrophenyl)methyl (4R,5R,6S)-3-[(diphenoxyphosphoryl)oxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate—is foundational in the semi-synthesis of the broad-spectrum antibiotic meropenem[1].
Due to its highly strained
β
-lactam core and activated enol phosphate group, C29H27N2O10P exhibits extreme sensitivity to moisture. This guide provides drug development professionals with mechanistic insights, self-validating protocols, and troubleshooting FAQs to prevent hydrolytic degradation.
Mechanistic Overview of Moisture Degradation
To effectively handle C29H27N2O10P, one must understand why it degrades. The molecule contains a 4-membered
β
-lactam ring fused to a 5-membered pyrroline ring, creating immense angular strain. The carbonyl carbon of the
β
-lactam is highly electrophilic. When exposed to trace moisture (H₂O), water acts as a nucleophile, attacking the carbonyl carbon. This leads to the irreversible cleavage of the C-N bond, forming an inactive open-ring metabolite (ORM)[2].
Furthermore, the C3 position bears a diphenoxyphosphoryl group. While designed as an excellent leaving group for the subsequent thioetherification step, it is also susceptible to premature hydrolysis if water outcompetes the intended thiol nucleophile.
Mechanistic pathways of C29H27N2O10P degradation upon moisture exposure.
Troubleshooting Guides & FAQs
Q: What is the maximum allowable moisture content for solvents used with C29H27N2O10P?A: For optimal coupling yields, solvent moisture must be strictly maintained below 50 ppm. Because the
β
-lactam carbonyl is highly electrophilic, water concentrations above 50 ppm lead to competitive hydrolysis, drastically reducing the yield of the desired carbapenem and generating high levels of ORM[2].
Q: My reaction mixture turned dark brown, and HPLC shows multiple new peaks. Is this moisture degradation?A: Yes. Moisture-driven degradation of C29H27N2O10P initiates via nucleophilic attack on the
β
-lactam ring. Once the ring opens, the resulting intermediate can undergo rapid decarboxylation and subsequent polymerization. This complex degradation cascade manifests visually as a color change from pale yellow to dark brown.
Q: Can I recover C29H27N2O10P once it has been exposed to ambient humidity?A: No. The hydrolytic cleavage of the
β
-lactam ring is thermodynamically driven by the release of ring strain and is strictly irreversible. Degraded batches must be discarded. Prevention through rigorous anhydrous techniques is the only viable strategy.
Q: How should bulk C29H27N2O10P be stored to prevent degradation?A: It must be stored at -20°C under an inert atmosphere (Argon or Nitrogen). Cold storage reduces the kinetic rate of any potential hydrolysis, while the inert gas displaces atmospheric moisture.
Quantitative Data & Specifications
Table 1: Moisture Impact on C29H27N2O10P Stability
Data reflects degradation kinetics based on carbapenem core stability profiles.
Moisture Level (ppm)
Environmental Context
Degradation Rate (%/hr at 25°C)
Primary Degradant
< 50
Anhydrous Solvent / Glovebox
< 0.1%
None (Stable)
500
Wet Solvent
2.5%
Open-Ring Metabolite (ORM)
> 5000
Ambient Air Exposure
> 15.0%
ORM & C3-Hydroxy Byproduct
Table 2: Solvent Drying Specifications for MAP Coupling
Solvent
Recommended Drying Agent
Target Moisture
QC Validation Method
Acetonitrile (MeCN)
3Å Molecular Sieves (Activated)
< 30 ppm
Karl Fischer Coulometric
N,N-Dimethylformamide (DMF)
Activated Alumina Column
< 50 ppm
Karl Fischer Coulometric
Diisopropylethylamine (DIPEA)
CaH₂ Distillation
< 20 ppm
Karl Fischer Volumetric
Self-Validating Experimental Protocols
To ensure scientific integrity, every procedure handling C29H27N2O10P must include built-in verification steps.
Protocol A: Self-Validating Karl Fischer Moisture Analysis
Causality: Ensuring the reaction medium is dry (<50 ppm) is the only way to prevent the irreversible nucleophilic attack on the
β
-lactam ring.
System Blanking: Titrate the working medium in the Karl Fischer vessel to absolute dryness. Wait until the drift rate stabilizes below 10 µ g/min .
Standard Validation (The Self-Check): Inject 1.0 mL of a certified 100 ppm water standard. The instrument must read 100 ± 5 ppm.
Why? This proves the titrant is active, the electrodes are not fouled, and the system is calibrated before risking your sample.
Sample Injection: Using a gas-tight syringe purged three times with argon, draw 1.0 mL of your reaction solvent and inject it into the titrator.
Decision Gate: If the moisture reading is >50 ppm, the solvent fails QC. Regenerate molecular sieves and re-dry the solvent.
Causality: Atmospheric moisture adsorbs to glassware. If not removed, it dissolves into the solvent, exceeding the 50 ppm threshold and destroying the intermediate.
Vessel Preparation: Flame-dry a Schlenk flask under high vacuum for 5 minutes.
Inert Atmosphere Cycling: Backfill the flask with ultra-high purity (UHP) Argon. Repeat the vacuum-argon cycle three times.
Self-Validation: The vacuum gauge must hit <0.1 mbar during each cycle. If it does not, there is a micro-leak in the manifold or septum, and the setup is compromised.
Reagent Transfer: Transfer the C29H27N2O10P powder inside an argon-filled glovebox (<1 ppm H₂O) into the Schlenk flask. Seal with a fresh rubber septum.
Solvent Addition: Add the QC-validated anhydrous solvent (from Protocol A) via a cannula transfer or a purged gas-tight syringe.
Reaction Execution: Cool the solution to -20°C before adding the thiol side-chain and base. Why? Lower temperatures exponentially decrease the rate of any competing thermal degradation pathways.
Self-validating anhydrous workflow for handling C29H27N2O10P.
References
National Institutes of Health. "(4-nitrophenyl)methyl (4R,5R,6S)-3-[(diphenoxyphosphoryl)oxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate". PubChem. URL:[Link]
Cambridge University Press. "X-ray powder diffraction data for beta-methyl vinyl phosphate (C29H27N2O10P)". Powder Diffraction. URL:[Link]
MDPI. "The Role of Non-Enzymatic Degradation of Meropenem—Insights from the Bottle to the Body". Pharmaceuticals. URL:[Link]
correcting baseline drift in C29H27N2O10P UV-Vis spectroscopy
Technical Support Center: UV-Vis Spectroscopy Introduction: The Challenge of Analyzing FAD Flavin adenine dinucleotide (FAD), with the chemical formula C29H27N2O10P, is a cornerstone of cellular metabolism, acting as a c...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: UV-Vis Spectroscopy
Introduction: The Challenge of Analyzing FAD
Flavin adenine dinucleotide (FAD), with the chemical formula C29H27N2O10P, is a cornerstone of cellular metabolism, acting as a critical redox-active coenzyme in a vast number of flavoproteins.[1][2] Its distinct UV-Vis absorption spectrum, with a major peak around 450 nm in its oxidized state, makes spectrophotometry an invaluable tool for monitoring enzymatic reactions and studying protein dynamics.[1][3] However, the very sensitivity that makes FAD an excellent chromophore also makes it, and the systems it's in, susceptible to analytical issues. One of the most common and frustrating problems encountered by researchers is baseline drift.
This guide provides a comprehensive, in-depth approach to diagnosing, troubleshooting, and correcting baseline drift specifically for FAD analysis. It is designed for researchers, scientists, and drug development professionals who rely on high-quality spectroscopic data.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries regarding baseline drift in FAD spectroscopy.
Q1: What is baseline drift and why does it matter?A: Baseline drift is the gradual, consistent deviation of the spectral baseline from zero absorbance over the course of a scan.[4][5] It can appear as a continuous upward or downward slope. This is a critical issue because it introduces systematic error, making accurate quantification of FAD concentration impossible by distorting peak heights and areas.[4][5]
Q2: My baseline is consistently sloping downwards when I measure my FAD sample. What's the most likely cause?A: A consistent downward drift is often indicative of an instrument that has not been adequately warmed up.[4] UV-Vis spectrophotometers using deuterium and/or tungsten-halogen lamps require a thermal stabilization period (typically 30-60 minutes) for the lamp's energy output to become consistent.[4][6][7] An unstable lamp intensity is a primary cause of baseline shifts.[8][9]
Q3: Could my choice of solvent be causing the baseline to drift?A: Yes, in several ways. If the solvent itself absorbs light in the same region as FAD, and there's a mismatch between the sample and blank cuvettes (e.g., in concentration or composition), this can cause a sloping baseline.[9][10][11] Additionally, using a volatile solvent can lead to concentration changes due to evaporation during the measurement, which will also manifest as drift.[12]
Q4: I suspect my FAD sample is degrading during the experiment. How would this appear in the spectrum?A: FAD is sensitive to light (photobleaching) and can undergo changes based on its redox state or pH.[2][13][14] Photochemical degradation or reduction of FAD to FADH2 will cause a decrease in the characteristic 450 nm peak and a bleaching of its yellow color.[3][13] This change over time during a scan or series of measurements will appear as baseline drift, often specifically in the region of FAD's absorbance peaks.
Section 2: In-Depth Troubleshooting Guide
A stable baseline is the foundation of reliable data. When drift occurs, a systematic approach is required to identify the root cause. This guide divides the sources of error into three main categories: Instrumental & Environmental, Sample & Solvent, and Procedural.
Diagnostic Workflow for Baseline Drift
Before diving into specific causes, use the following logical workflow to efficiently diagnose the problem. This process is designed to isolate the variable causing the drift by starting with the most fundamental components of the system.
Caption: A step-by-step workflow for troubleshooting baseline drift.
Instrumental & Environmental Factors
These factors relate to the spectrophotometer itself and the laboratory environment. They are often the easiest to check and rectify.
Lamp Instability: The light source (Deuterium for UV, Tungsten for visible) requires time to reach thermal and electrical equilibrium.[6][7] An unstable output during this warm-up period is a primary cause of drift.[4][8]
Causality: As the lamp warms up, its filament or plasma changes temperature, altering the intensity and spectral distribution of the light it emits. A dual-beam instrument can compensate for some of this, but significant fluctuations will still manifest as drift.
Solution: Always allow the instrument to warm up for the manufacturer-recommended time, typically at least 30-60 minutes, before running a blank or sample.[7]
Temperature Fluctuations: The electronic components (like the detector) and optical components are sensitive to changes in ambient temperature.[8][9][15]
Causality: Temperature changes can affect the detector's dark current—a small electrical signal that exists even when no light is present.[16] Variations in dark current are directly registered as baseline drift. Temperature can also cause slight expansion or contraction of optical mounts, leading to misalignment.
Solution: Ensure the spectrophotometer is in a temperature-controlled room, away from air conditioning vents, direct sunlight, or other heat-generating equipment.[15] If your instrument has a temperature-controlled sample compartment, use it.[15]
Flow Cell Contamination: For automated or flow-through systems, contaminants or air bubbles in the flow cell can cause significant baseline issues.[17]
Causality: Impurities building up on the cell windows can leach out over time, changing the background absorbance.[18] Air bubbles cause light scattering, leading to erratic and noisy baselines.[15][17]
Solution: Routinely flush the flow cell with appropriate cleaning solutions (e.g., methanol, followed by water or your mobile phase).[17] Degas all solvents to prevent bubble formation.[17]
Sample & Solvent-Related Factors
These issues originate from the chemical and physical properties of your FAD sample and the matrix it is dissolved in.
Solvent Mismatch or Absorbance: The fundamental principle of UV-Vis is that the blank measurement subtracts the absorbance of everything except the analyte.[19]
Causality: If the solvent used for the blank is not identical to the solvent in the sample (e.g., slight pH difference, different buffer components), the subtraction will be imperfect, resulting in a sloping baseline.[12] Furthermore, if the solvent itself has a significant absorbance that changes with temperature, drift will occur.
Solution: Always use the exact same batch of solvent/buffer for both the blank and the sample.[12] Choose a solvent that is transparent in the wavelength range of interest.[10][20]
FAD Instability and Degradation: FAD is a photochemically active molecule.
Photobleaching: Prolonged exposure to the instrument's high-intensity light beam can cause FAD to degrade, reducing its concentration over the course of the scan.[13][21] This is especially true for flavins in general.
pH Sensitivity: The FAD spectrum can be influenced by pH.[14][22][23] If the sample is unbuffered, absorption of atmospheric CO2 or other factors could slowly change the pH during measurement, altering the spectrum and causing drift.
Solution: Minimize the sample's exposure time to the light source. Use the lowest possible lamp energy and slit width necessary for good signal-to-noise. Work in a buffered solution to maintain a stable pH. For highly sensitive experiments, prepare samples fresh and protect them from ambient light before measurement.
Sample Turbidity and Scattering: The Beer-Lambert law assumes a clear, homogenous solution.[8] Suspended particles (e.g., from precipitated FAD or other components) will scatter light rather than absorb it.
Causality: Light scattering (the Tyndall effect) causes an apparent increase in absorbance that is wavelength-dependent, typically being more pronounced at shorter wavelengths. This leads to a continuously rising baseline towards the UV region.[24]
Solution: Ensure your sample is fully dissolved and visually clear.[20][24] If necessary, filter the sample through a 0.2 µm syringe filter before analysis.
Section 3: Protocols for Correction and Prevention
While preventing drift is ideal, post-acquisition software correction is a valid and necessary tool.
Protocol: Best Practices for Instrument Operation
Power On & Stabilize: Turn on the spectrophotometer and its lamps. Allow the instrument to warm up for a minimum of 30 minutes, or as specified by the manufacturer.[7]
Prepare Cuvettes: Clean the cuvettes thoroughly. Rinse them with the solvent/buffer you will be using for the analysis. Wipe the optical surfaces with a lint-free tissue.
Acquire Blank Spectrum: Fill a cuvette with the exact same solvent/buffer used to prepare your FAD sample.[19] Place it in the sample holder and run a baseline or "zero" scan across the full wavelength range of your experiment. This baseline is electronically stored and subtracted from subsequent sample scans.[19]
Measure Sample: Immediately after blanking, replace the blank cuvette with your sample cuvette. Run the sample scan.
Verification: Periodically re-run the blank during a long series of measurements to check for instrumental drift over time.
Protocol: Software-Based Baseline Correction
If baseline drift is still present after following best practices, various algorithms can be applied to correct the data.[25][26][27] The choice of method depends on the nature of the drift.
Identify Non-Absorbing Regions: Examine your raw spectrum and identify two or more regions where you know FAD has zero absorbance (e.g., in the high visible or near-IR range, far from the ~375 nm and ~450 nm peaks).
Apply Correction Algorithm: In your spectroscopy software, select the baseline correction function.
Simple (Two-Point) Correction: Select one point on the baseline at the start of your region of interest and one at the end. The software will subtract the linear line connecting these two points. This is effective for simple, linear drift.
Multipoint (Polynomial) Correction: Select multiple points along the baseline in non-absorbing regions. The software fits a polynomial curve to these points and subtracts it from the entire spectrum.[28] This is better for non-linear drift.
Advanced Algorithms (e.g., Asymmetric Least Squares - ALS): Some software packages offer advanced algorithms that can automatically detect the baseline by iteratively fitting a curve that penalizes points above the baseline (peaks).[25][27] These are powerful but should be used with an understanding of their parameters.
Validate the Correction: Always overlay the corrected spectrum with the original raw data and the calculated baseline. Ensure that the correction has not artificially distorted the shape or height of your FAD absorbance peaks. The goal is to remove the background, not alter the signal.[5]
Data Summary: Comparison of Baseline Correction Methods
Correction Method
Principle
Best For
Potential Pitfalls
Two-Point Linear
Subtracts a straight line defined by two user-selected points.
Simple, consistent linear drift across the spectrum.
Ineffective for non-linear drift; can distort peaks if endpoints are chosen poorly.
Multipoint Polynomial
Fits and subtracts a polynomial curve through multiple user-selected points.[28]
Gentle, non-linear (curved) baseline drift.
Can introduce artificial oscillations (Runge's phenomenon) if too many points or a high-order polynomial is used.
Asymmetric Least Squares (ALS)
Iteratively fits a flexible baseline to the entire spectrum, giving less weight to data points that are part of a peak.[25]
Complex, irregular baselines mixed with sharp peaks.
Requires careful selection of algorithm parameters (e.g., smoothness, asymmetry) to avoid over- or under-correction.
Wavelet Transform
Decomposes the signal into different frequency components and removes the low-frequency (baseline) components.[27]
Removing broad baseline features while preserving sharp peaks.
Can be complex to implement and may require specialized software; parameter selection is crucial.
References
Vertex AI Search. (n.d.). UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them. Retrieved April 1, 2026.
Patsnap Eureka. (2025, July 15). Correcting Baseline Drift in UV-Vis Spectrophotometers.
Wikipedia. (n.d.). Flavin adenine dinucleotide. Retrieved April 1, 2026.
Metash. (2025, March 5). How to Improve the Measurement Accuracy of UV Visible Spectrophotometer?
RSC Publishing. (2020, May 7). UV-visible absorption spectrum of FAD and its reduced forms embedded in a cryptochrome protein.
ResearchGate. (2018, August 7). Drift in baseline of UV-VIS spectroscopy?
PMC - NIH. (n.d.). pH Dependence of the Fluorescence Lifetime of FAD in Solution and in Cells. Retrieved April 1, 2026.
MDPI. (2012, July 23). Reduction–Oxidation Photocycle Dynamics of Flavins in Starch Films.
Houston Methodist Scholars. (2019, February 3). Effects of pH on FAD autofluorescence lifetimes.
Kneipp, J., et al. (n.d.). pH-Dependent Flavin Adenine Dinucleotide and Nicotinamide Adenine Dinucleotide Ultraviolet Resonance Raman (UVRR) Spectra.
TutorChase. (n.d.). Why are baseline corrections necessary in spectroscopy? Retrieved April 1, 2026.
Liland, K. H., et al. (2011, March 10).
Peak. (n.d.). The Importance of Baseline Correction in FTIR Spectroscopy. Retrieved April 1, 2026.
MDPI. (2023, April 8). Systematic Theoretical Study on the pH-Dependent Absorption and Fluorescence Spectra of Flavins.
University of Calgary. (n.d.). Ultra-violet and visible spectroscopy. Retrieved April 1, 2026.
ResearchGate. (n.d.). UV-visible spectrum of FMN in its oxidized and reduced form. Retrieved April 1, 2026.
SPIE Digital Library. (2021, May 25). Extracellular pH affects the fluorescence lifetimes of metabolic co-factors.
PMC. (2024, May 16). Denoising and Baseline Correction Methods for Raman Spectroscopy Based on Convolutional Autoencoder: A Unified Solution.
ECHEMI.com. (2025, December 5). Flavin Adenine Dinucleotide (FAD)
PubMed. (n.d.). Biochemical and physical characterization of the active FAD-containing form of nitroalkane oxidase from Fusarium oxysporum. Retrieved April 1, 2026.
AIP Publishing. (2018, June 7). Absorption and luminescence spectroscopy of mass-selected flavin adenine dinucleotide mono-anions. The Journal of Chemical Physics.
DeNovix. (2025, April 10). Spectrophotometry Best Practices | Technical Note 106.
Elsevier. (2023, January 5).
Agilent. (n.d.). Eliminating Baseline Problems. Retrieved April 1, 2026.
PubMed. (2001, September 14). Fluorescence correlation spectroscopy of flavins and flavoenzymes: photochemical and photophysical aspects.
CRAN. (n.d.). Baseline Correction of Spectra. Retrieved April 1, 2026.
ACS Publications. (n.d.). The Photochemical Degradation of Flavins as Influenced by the Length and Extent of Hydroxylation of the Side Chain. Retrieved April 1, 2026.
Hirano, A., et al. (n.d.). The structural and functional roles of the flavin cofactor FAD in mammalian cryptochromes.
Quora. (2014, December 24). How long should UV/Vis spectrophotometer lamps be allowed to warm up before taking measurements?
PubMed. (2013, October 4).
ResearchGate. (n.d.). FAD Synthesis and Degradation in the Nucleus Create a Local Flavin Cofactor Pool. Retrieved April 1, 2026.
NIRPY Research. (2024, February 10).
Repligen. (2016, April 1).
ResearchGate. (n.d.). Flavins : Photochemistry and Photobiology. Retrieved April 1, 2026.
Hirano, A., et al. (n.d.). The structural and functional roles of the flavin cofactor FAD in mammalian cryptochromes.
Technology Networks. (2023, December 18).
ICJS. (2021, June 24). UV-Vis Spectroscopy: A Step in the Light Direction.
CUTM Courseware. (n.d.). UV VISIBLE SPECTROSCOPY. Retrieved April 1, 2026.
Scribd. (n.d.). Solvent Effects in UV-Vis Spectroscopy. Retrieved April 1, 2026.
Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved April 1, 2026.
YouTube. (2022, September 30). Effect of solvent on UV absorption maxima_ λmax.
VUV Analytics. (2020, May 19). Why warming up the lamp is essential before using the VGA Detector!
MDPI. (n.d.). Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures. Retrieved April 1, 2026.
beta-methyl vinyl phosphate vs diphenyl phosphorochloridate in antibiotic synthesis
An In-Depth Guide to Phosphorylation Strategy in Antibiotic Synthesis: A Comparative Analysis of Diphenyl Phosphorochloridate and β-Methyl Vinyl Phosphate In the intricate world of antibiotic synthesis, particularly for...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to Phosphorylation Strategy in Antibiotic Synthesis: A Comparative Analysis of Diphenyl Phosphorochloridate and β-Methyl Vinyl Phosphate
In the intricate world of antibiotic synthesis, particularly for the potent carbapenem class, the strategic activation of molecular intermediates is paramount to achieving high yields and purity. This guide provides a detailed comparison of two critical organophosphorus compounds: diphenyl phosphorochloridate (DPCP), a versatile phosphorylating reagent, and β-methyl vinyl phosphate (MAP), a key stabilized intermediate. While one might initially view these as alternative reagents, their roles in modern carbapenem synthesis are, in fact, distinct and sequential. DPCP is the essential activating agent used to create the stable, isolable MAP intermediate, which in turn facilitates the crucial carbon-sulfur bond formation that defines the final antibiotic structure.
This guide, intended for researchers and drug development professionals, will explore the unique functions of each compound, the causal logic behind this synthetic strategy, and provide supporting experimental data and protocols.
Diphenyl Phosphorochloridate (DPCP): The Versatile Activating Agent
Diphenyl phosphorochloridate (C₁₂H₁₀ClO₃P, CAS 2524-64-3) is a powerful and widely used phosphorylating agent in organic synthesis.[1][2] It is a colorless to light yellow, viscous liquid that is sensitive to moisture.[2] Its reactivity stems from the electrophilic phosphorus atom, which readily reacts with nucleophiles like hydroxyl groups, displacing the chloride anion. The two phenoxy groups act as effective protecting groups for the phosphate, which can be removed later if necessary, or they can function as part of a larger leaving group.
Primary Role in Carbapenem Synthesis: Formation of the Enol Phosphate
The most significant application of DPCP in advanced antibiotic synthesis is the creation of the β-methyl vinyl phosphate (MAP) intermediate. This transformation converts a reactive bicyclic ketone into a stable, crystalline enol phosphate.[3][4] This step is critical because the enol phosphate functionality transforms the C3 position of the carbapenem ring into an electrophilic site primed for nucleophilic attack, with the diphenyl phosphate moiety serving as an excellent leaving group.[5]
The reaction proceeds by treating the carbapenem ketone precursor with DPCP in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in an inert solvent like acetonitrile.[3]
Experimental Protocol: Synthesis of MAP using DPCP
The following protocol is a representative synthesis of the MAP intermediate from its bicyclic ketone precursor.
Preparation: A solution of the diazo-azetidinone precursor in acetonitrile (approx. 5 volumes) is treated with a catalytic amount of a rhodium catalyst (e.g., Rh₂(OAc)₄) to induce cyclization into the bicyclic ketone. This reaction is typically performed at room temperature until the starting material is consumed.
Phosphorylation: The resulting solution containing the ketone is cooled to approximately -20 °C.
Reagent Addition: N,N-Diisopropylethylamine (DIPEA, approx. 1.5 equivalents) is added, followed by the slow addition of diphenyl phosphorochloridate (DPCP, approx. 1.2 equivalents).
Reaction: The mixture is stirred at -20 °C to 0 °C for 2-4 hours. Reaction progress is monitored by HPLC until the ketone is consumed.
Workup and Isolation: Upon completion, the reaction is quenched with water. The product is typically extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
Crystallization: The crude product is crystallized from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure, solid β-methyl vinyl phosphate (MAP) intermediate.[3] Typical yields for this two-step process (cyclization and phosphorylation) are in the range of 85-90%.
General Utility: Phosphorylation of Alcohols
Beyond carbapenems, DPCP is a general reagent for the phosphorylation of primary, secondary, and phenolic hydroxyl groups, a key reaction in the synthesis of many biologically active molecules and their prodrugs.[1][6] The general procedure involves reacting the alcohol with DPCP in the presence of a base like pyridine or triethylamine in an inert solvent.
β-Methyl Vinyl Phosphate (MAP): The Key Stabilized Intermediate
β-Methyl vinyl phosphate (MAP) is the common name for the advanced intermediate formally known as p-nitrobenzyl (4R,5S,6S)-3-[(diphenylphosphono)oxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate (C₂₉H₂₇N₂O₁₀P, CAS 90776-59-3).[7] It is a cornerstone in the manufacturing of several vital 1β-methylcarbapenem antibiotics, including meropenem, ertapenem, and doripenem.[3][8][9]
Unlike DPCP, which is a reactive liquid reagent, MAP is typically a stable, off-white crystalline solid.[9] This stability is its most crucial attribute. In large-scale pharmaceutical manufacturing, having a stable, purifiable, and well-characterized intermediate is highly advantageous. It allows for quality control checkpoints and simplifies the logistics of the subsequent, often complex, coupling step.
The Crucial Role: Facilitating C-S Bond Formation
The entire purpose of creating the MAP intermediate is to set up the final key bond-forming reaction. The diphenyl phosphate group at the C3 position is an excellent leaving group. When MAP is treated with a thiol-containing side chain specific to the target antibiotic (e.g., meropenem or ertapenem), a facile nucleophilic substitution occurs, displacing the phosphate and forming the desired carbon-sulfur bond.[4][5][10]
This reaction is the linchpin of the entire synthetic strategy, and the clean, high-yielding nature of this displacement is a direct result of the vinyl phosphate's designed reactivity.
Experimental Protocol: Thiol Coupling with MAP
The following is a representative protocol for the coupling of MAP with a thiol side chain to form the protected antibiotic backbone.
Preparation: The MAP intermediate (1 equivalent) and the specific thiol side-chain (approx. 1 equivalent) are dissolved in a suitable organic solvent, such as N,N-dimethylformamide (DMF) or a mixture of N-methylpyrrolidinone (NMP) and ethyl acetate.[4]
Cooling: The solution is cooled to a low temperature, typically between -40 °C and 0 °C.
Base Addition: A strong, non-nucleophilic base, such as 1,1,3,3-tetramethylguanidine (TMG) or DIPEA, is added dropwise to the mixture.[4][5]
Reaction: The reaction is stirred at low temperature for several hours. Progress is monitored by HPLC to ensure complete consumption of the MAP starting material.
Post-Reaction: The resulting solution contains the "diprotected" antibiotic. This solution is often not isolated but is carried directly into the final deprotection step to maximize efficiency and minimize degradation.[4]
Comparative Analysis: Reagent vs. Intermediate
The primary distinction between DPCP and MAP is their function. DPCP is a reagent used to activate a molecule, while MAP is a resulting intermediate that carries this activation forward in a stable form.
Feature
Diphenyl Phosphorochloridate (DPCP)
β-Methyl Vinyl Phosphate (MAP)
Chemical Class
Phosphorochloridate
Enol Phosphate
Role in Synthesis
Activating Reagent: Converts a ketone to an enol phosphate.[3]
Stable Intermediate: Substrate for nucleophilic attack by a thiol.[4][5]
Synthesis of MAP and other organophosphates.[1][3]
Synthesis of 1β-methylcarbapenem antibiotics.[7][8]
Visualizing the Synthetic Workflow
The sequential relationship between DPCP and MAP is best understood visually. The following diagrams illustrate the overall process and the key transformations.
Caption: Overall workflow for 1β-methylcarbapenem synthesis.
Caption: Activation step: DPCP converts the ketone to the MAP enol phosphate.
Caption: Coupling step: MAP reacts with a thiol, displacing the phosphate.
Conclusion
Diphenyl phosphorochloridate and β-methyl vinyl phosphate represent a sophisticated and highly optimized pairing in the synthesis of carbapenem antibiotics. They are not competitors but rather collaborators in a strategic synthetic sequence. DPCP serves as the ideal activating reagent, transforming a ketone into a highly functionalized enol phosphate. This product, MAP, is a remarkably stable and crystalline intermediate, which provides significant practical advantages for purification, storage, and handling in a manufacturing environment. The vinyl phosphate group of MAP then serves its ultimate purpose as an excellent leaving group, enabling a clean and efficient coupling with various thiol side chains to generate a diverse range of potent antibiotics. Understanding this synergistic relationship provides valuable insight into the chemical logic that underpins modern pharmaceutical production.
References
LookChem. Cas 90776-59-3, beta-Methyl vinyl phosphate (MAP). Available from: [Link]
Bachi, M. D., et al. "Vinylphosphonate Formation via a Novel Cyclization-Vinyl Radical Trapping Sequence." Journal of the American Chemical Society, 1994.
NINGBO INNO PHARMCHEM CO.,LTD. "The Synthesis Pathway: Understanding the Role of Beta-Methyl Vinyl Phosphate in Carbapenem Production." Available from: [Link]
Wanner, M. J., et al. "Vinylphosphonites for Staudinger-induced chemoselective peptide cyclization and functionalization.
ResearchGate. "Diphenyl Phosphorochloridate." Available from: [Link]
Google Patents. KR101049267B1 - Stereoselective Preparation of Beta-Methyl Vinyl Phosphate Carbapenem.
Ashton, W. T., et al. "Practical Synthesis of the New Carbapenem Antibiotic Ertapenem Sodium." The Journal of Organic Chemistry, 2005.
Prasad, M., et al. "An Improved Procedure for Preparation of Carbapenem Antibiotic: Meropenem." Organic Process Research & Development, 2007.
Kim, C. U., et al. "Design, Synthesis, and Evaluation of Prodrugs of Ertapenem." Journal of Medicinal Chemistry, 2008.
Lee, C. F., et al. "Synthesis of labeled meropenem for the analysis of M. tuberculosis transpeptidases." Bioorganic & Medicinal Chemistry Letters, 2011.
Ashton, W. T., et al. "Practical synthesis of the new carbapenem antibiotic ertapenem sodium." The Journal of Organic Chemistry, 2005.
ResearchGate. "Proposed mechanism for the reaction of the vinyl phosphate 2c and the..." Available from: [Link]
Google Patents. CN101962383A - Synthesis method of meropenem.
Roy, D., et al. "Cascade Vinyl Radical Ipso-Cyclization Reactions and the Formation of α,β-Unsaturated-β-aryl-γ-lactams from N-Propargyl Benzamides." The Journal of Organic Chemistry, 2021.
Shioiri, T. & Yamada, S.
Wanner, M. J., et al. "The mechanism behind enhanced reactivity of unsaturated phosphorus(v) electrophiles towards thiols." Chemical Science, 2021.
ResearchGate. "Stereoselective synthesis of 1-methylcarbapenem precursors...
PrepChem.com. "Synthesis of diphenyl phosphorochloridate." Available from: [Link]
Google Patents. CN105037419A - Method for preparing diphenyl phosphorochloridate.
Reddy, C. S., et al. "Green synthesis and antimicrobial activities of diphenyl substituted aryl phosphoramidates.
Mehellou, Y., et al.
Google Patents. EP0064796B1 - Phosphorylating agent and process for the phosphorylation of organic hydroxyl compounds.
A Comparative Guide to Impurity Profiling of Highly Polar, Phosphorus-Containing APIs: Standard Pharmacopeia vs. Advanced LC-MS/MS
This guide provides an in-depth comparison of analytical methodologies for the impurity profiling of complex pharmaceutical ingredients. We will use Fosfomycin Trometamol, a highly polar, broad-spectrum phosphonic acid a...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth comparison of analytical methodologies for the impurity profiling of complex pharmaceutical ingredients. We will use Fosfomycin Trometamol, a highly polar, broad-spectrum phosphonic acid antibiotic, as a representative case study to explore the challenges and solutions in ensuring drug purity. The inherent properties of this molecule—high water solubility, lack of a significant UV chromophore, and ionic nature—make it a formidable challenge for traditional analytical techniques.
The objective of this guide is to dissect the limitations of standard pharmacopeia methods and demonstrate the superior performance of modern, advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS). We will provide the scientific rationale behind experimental choices, detailed protocols, and comparative data to empower researchers, scientists, and drug development professionals in selecting and implementing the most effective strategies for impurity analysis.
The Challenge: Why Impurity Profiling of Fosfomycin is Not Trivial
Fosfomycin's chemical structure, featuring a phosphonic acid group and a reactive epoxide ring, makes it highly polar and soluble in water.[1] This polarity is a significant hurdle for conventional Reversed-Phase Liquid Chromatography (RPLC), where analytes are retained based on hydrophobicity. Furthermore, Fosfomycin lacks a chromophore, rendering standard UV-Vis detection ineffective.[2]
Impurity profiling is a non-negotiable aspect of pharmaceutical quality control, mandated by regulatory bodies to ensure the safety and efficacy of the final drug product. The International Council for Harmonisation (ICH) guidelines, specifically Q3A and Q3B, establish thresholds for reporting, identifying, and qualifying impurities.[3] Achieving the required sensitivity and specificity for a molecule like Fosfomycin using classical methods is a significant analytical undertaking.
Method 1: The Standard Pharmacopeia Approach (Ion-Exchange Chromatography with Refractive Index Detection)
Official monographs in the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) have historically relied on chromatography using a polar stationary phase, such as an amino-bonded (L8 packing) column, coupled with a Refractive Index (RI) detector.[1][4][5] This approach separates compounds based on ionic or polar interactions with the stationary phase.
Limitations of the Standard Method
While established, this method suffers from several practical and performance-related drawbacks:
Low Sensitivity: The RI detector is a universal but notoriously insensitive detector, making it difficult to detect and accurately quantify impurities at the low levels required by ICH guidelines (e.g., below the 0.1% threshold).[1]
Poor Specificity: The RI detector responds to any change in the mobile phase's refractive index, making it susceptible to baseline drift and interference. It cannot distinguish between co-eluting peaks.
Lack of Structural Information: This method provides no structural information. If an unknown peak is detected, it cannot be identified without offline characterization using other techniques.
Column Instability: Amino-bonded silica columns can be prone to instability, leading to long equilibration times and shifting retention times, which compromises method robustness.[1]
The following protocol is a representative example based on official pharmacopeia methods.[5]
Mobile Phase Preparation: Prepare a solution of 10.89 g/L of monobasic potassium phosphate in water. Filter and degas.
Standard Solution Preparation: Accurately weigh and dissolve approximately 120 mg of USP Fosfomycin Tromethamine RS in the Mobile Phase to obtain a final volume of 1 mL.
Sample Solution Preparation: Prepare the test sample in the same manner as the Standard Solution.
System Suitability Solution: Prepare a degraded sample as described in the USP monograph to ensure the system can resolve the main peak from potential degradation products.[5] This often involves heating the active pharmaceutical ingredient (API) with a small amount of water.[4][5]
Chromatographic System:
Instrument: HPLC system.
Detector: Differential Refractometer (RI), maintained at 35-40 °C.[4][5]
Analysis: Inject the standard and sample solutions, record the chromatograms, and compare the retention time of the main peak. Calculate the quantity of impurities based on peak area responses.